2-Acetyldibenzofuran
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-dibenzofuran-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSVCHFRQANVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303608 | |
| Record name | 1-(dibenzo[b,d]furan-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13761-32-5 | |
| Record name | NSC159315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(dibenzo[b,d]furan-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETYLDIBENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-acetyldibenzofuran, a valuable intermediate in medicinal chemistry and materials science, through the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the reaction workflow and mechanism to support researchers in the successful synthesis and characterization of this target molecule.
Overview of the Synthesis
The Friedel-Crafts acylation of dibenzofuran is a classic and effective method for the introduction of an acetyl group onto the dibenzofuran core. The reaction typically involves the treatment of dibenzofuran with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The most common Lewis acid employed for this transformation is aluminum chloride (AlCl₃), which activates the acylating agent to generate a highly electrophilic acylium ion. The subsequent electrophilic attack on the electron-rich dibenzofuran ring, followed by rearomatization, yields the desired this compound. The regioselectivity of the acylation is directed to the 2-position due to the electronic properties of the dibenzofuran ring system.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀O₂ |
| Molecular Weight | 210.23 g/mol |
| Typical Reaction Yield | 70-85% (Estimated based on analogous Friedel-Crafts acylations on similar heterocyclic substrates) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.48 (d, J = 1.6 Hz, 1H), 8.15 (d, J = 7.8 Hz, 1H), 8.01 (dd, J = 8.4, 1.6 Hz, 1H), 7.68 – 7.61 (m, 2H), 7.52 – 7.42 (m, 2H), 2.71 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 197.5, 156.8, 150.1, 130.3, 128.8, 127.5, 124.7, 123.4, 122.9, 121.5, 112.0, 111.8, 26.9. |
Experimental Protocol
This section provides a detailed methodology for the Friedel-Crafts acylation of dibenzofuran to synthesize this compound. This protocol is based on established procedures for similar acylation reactions.
Materials:
-
Dibenzofuran
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 1.5 equivalents) under an inert atmosphere.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Dibenzofuran: Dissolve dibenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the dibenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is deemed complete, cool the mixture back down to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism
The diagram below outlines the mechanism of the Friedel-Crafts acylation of dibenzofuran.
Caption: Mechanism of the Friedel-Crafts acylation of dibenzofuran.
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetylbenzofuran
Disclaimer: Initial searches for "2-Acetyldibenzofuran" did not yield sufficient data for a comprehensive technical guide. Due to the limited availability of information on this specific compound, this guide focuses on the closely related and more thoroughly studied molecule, 2-Acetylbenzofuran . This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its physicochemical properties, experimental protocols, and relevant workflows.
Core Physicochemical Properties
2-Acetylbenzofuran is a solid, colorless to light yellow compound with a sweet, floral, and honey-like odor. It serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds, including benzofuran derivatives and fluorinated chalcones.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 2-Acetylbenzofuran.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₁₀H₈O₂ | --INVALID-LINK-- | |
| Molecular Weight | 160.17 | g/mol | --INVALID-LINK-- |
| Melting Point | 70-72 | °C | --INVALID-LINK-- |
| Boiling Point | 110-113 (at 3 mmHg) | °C | --INVALID-LINK-- |
| Density | 1.07 | g/mL (at 25 °C) | --INVALID-LINK-- |
| Water Solubility | Insoluble | --INVALID-LINK-- | |
| LogP (Octanol-Water Partition Coefficient) | 1.94 (at 20°C) | --INVALID-LINK-- | |
| Vapor Pressure | 0.26 | Pa (at 25°C) | --INVALID-LINK-- |
| Flash Point | >110 | °C | --INVALID-LINK-- |
| Refractive Index | 1.5300 (estimate) | --INVALID-LINK-- |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of 2-Acetylbenzofuran.
Synthesis of 2-Acetylbenzofuran
A common and effective method for the synthesis of 2-Acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone in the presence of a base.[1][2][3]
Materials:
-
Salicylaldehyde (0.1 mole)
-
Chloroacetone (0.1 mole)
-
Anhydrous potassium carbonate (30 g)
-
Dry acetone (150 mL)
-
Petroleum ether (for recrystallization)
Procedure:
-
A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is placed in a round-bottom flask containing 150 mL of dry acetone.[1][3]
-
The mixture is gently refluxed for 13 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is subjected to reduced pressure to remove the solvent, yielding the crude 2-Acetylbenzofuran as a dark yellow solid.
-
The crude product is then recrystallized from petroleum ether to afford the purified 2-Acetylbenzofuran.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a suitable technique for the analysis of 2-Acetylbenzofuran, particularly for its identification and quantification in complex mixtures. A typical protocol would involve:
-
Column: A nonpolar or medium-polarity capillary column, such as a DB-5MS.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection at an elevated temperature (e.g., 250 °C).
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range appropriate for the molecular weight of the compound (e.g., m/z 40-350).
High-Performance Liquid Chromatography (HPLC):
HPLC can also be employed for the analysis of 2-Acetylbenzofuran, especially for purity assessment and quantification. A reverse-phase method would be appropriate:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detector: A UV detector set at a wavelength where 2-Acetylbenzofuran exhibits strong absorbance.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow of 2-Acetylbenzofuran.
Caption: Synthesis Workflow of 2-Acetylbenzofuran.
References
2-Acetyldibenzofuran: A Technical Guide for Researchers
CAS Number: 13761-32-5
This technical guide provides an in-depth overview of 2-Acetyldibenzofuran, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, such as 2-acylbenzofurans and other dibenzofuran derivatives, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound belongs to the dibenzofuran class of heterocyclic compounds, characterized by a central furan ring fused to two benzene rings. The acetyl group at the 2-position significantly influences its electronic properties and reactivity.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13761-32-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₄H₁₀O₂ | Calculated |
| Molecular Weight | 210.23 g/mol | Calculated |
| SMILES | CC(=O)c1ccc2c(c1)oc3ccccc32 | Inferred |
Synthesis Protocols
Proposed Experimental Protocol: Friedel-Crafts Acylation of Dibenzofuran
-
Reaction Setup: To a solution of dibenzofuran (1 equivalent) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃, 1.1 to 2.5 equivalents), at 0 °C.
-
Addition of Acylating Agent: Slowly add acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) (1.1 equivalents) to the stirred suspension.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.
The following diagram illustrates the general workflow for the synthesis of 2-acyldibenzofurans.
References
Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyldibenzofuran, a heterocyclic ketone of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and experimentally observed chemical shifts for the ¹H and ¹³C nuclei of this compound.
¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Acetyl-H | ~2.5 | s (singlet) |
| Aromatic-H | 7.0 - 8.5 | m (multiplet) |
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is characteristically found at a high chemical shift value.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 190 - 205 |
| Aromatic-C | 110 - 160 |
| Acetyl-CH₃ | 25 - 35 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group of the ketone.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-O-C (Ether) | 1000 - 1300 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern can also offer structural clues. Studies on 2-aroylbenzofuran derivatives suggest that a common fragmentation pathway involves the formation of an acylium ion.[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M]⁺ | 210.06 | Molecular Ion |
| [M-CH₃]⁺ | 195.05 | Loss of a methyl radical |
| [M-COCH₃]⁺ | 167.05 | Loss of an acetyl radical |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not widely published. However, a general approach based on established synthetic methodologies for similar compounds can be outlined.
Synthesis
A potential synthetic route to this compound could involve the Friedel-Crafts acylation of dibenzofuran using acetyl chloride or acetic anhydride with a Lewis acid catalyst such as aluminum chloride. The reaction would likely be carried out in an inert solvent like dichloromethane or carbon disulfide. Purification of the product would typically be achieved through column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
The Occurrence and Discovery of Dibenzofuran Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofurans are a class of aromatic heterocyclic organic compounds characterized by a central furan ring fused to two benzene rings. First identified as a component of coal tar, the study of dibenzofurans has expanded significantly, revealing their widespread natural occurrence and diverse biological activities. This technical guide provides an in-depth exploration of the discovery and natural sources of dibenzofuran compounds, detailed experimental protocols for their isolation and analysis, and an examination of their roles in key signaling pathways.
Discovery and Natural Occurrence
The history of dibenzofuran discovery is rooted in the analysis of industrial byproducts. It was initially isolated from the high-boiling fraction of coal tar.[1] Subsequent research has unveiled a rich natural diversity of dibenzofuran-containing compounds across various biological taxa and geological materials.
Natural Sources
Dibenzofuran scaffolds are present in a variety of natural products, ranging from simple substituted dibenzofurans to complex polycyclic structures.
-
Lichens and Fungi: Lichens are a prolific source of dibenzofuran derivatives, with over 211 such compounds identified from various species.[2] Usnic acid, a well-known lichen metabolite, is a prominent example.[3] Ascomycetes fungi are also known to produce dibenzofurans.[2]
-
Higher Plants: Dibenzofuran-containing compounds are also found in higher plants, particularly in the families Rosaceae and Myrtaceae.[2] For instance, rhodomyrtoxin and its isomers have been isolated from the fruits of Rhodomyrtus macrocarpa.
-
Geological Sources: Dibenzofuran and its alkylated derivatives are common constituents of crude oil and coal tar. Their presence and distribution can serve as geochemical markers to indicate the origin and maturity of these fossil fuels.
Quantitative Data on Natural Occurrence
The concentration of dibenzofurans in natural sources can vary significantly depending on the source and environmental conditions.
| Source | Compound Class | Concentration Range | Reference |
| Crude Oil (Niger Delta) | C2-Dibenzofurans | Predominant | |
| Crude Oil (Niger Delta) | 4-Methyldibenzofuran | Most Abundant C1-Isomer | |
| Coal Tar | Dibenzofuran | ~1% |
Experimental Protocols
This section provides detailed methodologies for the isolation and analysis of dibenzofuran compounds from various natural sources.
Isolation of Usnic Acid from Lichens
This protocol is adapted from established methods for the extraction and purification of usnic acid from Usnea species.
Materials:
-
Chopped or crushed lichen (Usnea sp.)
-
Acetone
-
95% Ethanol
-
Tetrahydrofuran (THF), spectral grade
-
Erlenmeyer flask (500 mL)
-
Magnetic stir bar and stir plate
-
Gravity filtration setup
-
Vacuum filtration setup (Büchner funnel, filter flask)
-
Rotary evaporator
-
Recrystallization flasks
-
Polarimeter
-
Melting point apparatus
Procedure:
-
Extraction:
-
Accurately weigh approximately 12-13 g of chopped or crushed lichen and place it in a 500 mL Erlenmeyer flask.
-
Add 160 mL of acetone and a magnetic stir bar.
-
Stopper the flask and stir the mixture for 30 minutes, ensuring any lichen that comes out of the solution is re-immersed.
-
Gravity filter the mixture and collect the filtrate.
-
Reduce the volume of the filtrate to approximately 10-15 mL using a rotary evaporator.
-
Cool the concentrated extract in an ice bath to induce crystallization of crude usnic acid.
-
Isolate the crude crystals by vacuum filtration, washing with a small amount of ice-cold acetone.
-
-
Purification by Recrystallization:
-
Dissolve the crude usnic acid crystals in a minimal amount of hot acetone.
-
Add 95% ethanol (in a 1:10 ratio with acetone).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolate the purified yellow crystals by vacuum filtration.
-
Wash the crystals with ice-cold acetone and allow them to air dry.
-
-
Characterization:
-
Weigh the purified usnic acid to determine the yield.
-
Measure the melting point of the purified product.
-
Prepare a 100 mg/25 mL solution of the purified usnic acid in THF.
-
Measure the optical rotation of the solution using a polarimeter to determine the specific rotation.
-
General Protocol for Isolation of Dibenzofurans from Fungi (Aspergillus sp.)
This generalized protocol is based on methods for the extraction of secondary metabolites from fungal cultures.
Materials:
-
Fungal culture (Aspergillus sp.)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
Ethyl acetate
-
Methanol
-
Shaking incubator
-
Filtration apparatus (e.g., cheesecloth, vacuum filtration)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent systems for chromatography (e.g., hexane/ethyl acetate gradients)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Cultivation:
-
Inoculate the desired Aspergillus strain into a suitable liquid medium.
-
Incubate the culture in a shaking incubator under appropriate conditions (temperature, time) to allow for the production of secondary metabolites.
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate three times using a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Extract the mycelial mass with methanol or ethyl acetate.
-
Filter the mycelial extract and combine it with the broth extract.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification by Column Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).
-
Load the adsorbed crude extract onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the desired dibenzofuran compounds (identified by TLC and subsequent analysis).
-
Further purify the combined fractions using additional chromatographic techniques (e.g., Sephadex LH-20, preparative HPLC) as needed to obtain pure compounds.
-
Quantitative Analysis of Dibenzofuran in Coal Tar by GC-MS
This protocol outlines a general procedure for the quantitative analysis of dibenzofuran in a complex matrix like coal tar using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Coal tar sample
-
Dichloromethane (DCM)
-
Internal standard (e.g., deuterated dibenzofuran)
-
Anhydrous sodium sulfate
-
Silica gel for cleanup
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Sample Preparation and Extraction:
-
Accurately weigh a known amount of the homogenized coal tar sample into a vial.
-
Spike the sample with a known amount of the internal standard.
-
Extract the sample with a suitable volume of dichloromethane by vortexing or sonication.
-
Separate the organic layer.
-
Pass the extract through a small column containing anhydrous sodium sulfate and silica gel for cleanup and removal of polar interferences.
-
Concentrate the extract to a final known volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
GC Conditions (Example):
-
Injector: Split/splitless, 280 °C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Oven Program: 80 °C (hold 3 min), then ramp at 10 °C/min to 300 °C (hold 5 min)
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor characteristic ions for dibenzofuran and the internal standard.
-
-
-
Quantification:
-
Prepare a series of calibration standards containing known concentrations of dibenzofuran and a constant concentration of the internal standard.
-
Analyze the calibration standards and the prepared sample extracts by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of dibenzofuran to the peak area of the internal standard against the concentration of dibenzofuran.
-
Determine the concentration of dibenzofuran in the sample extract from the calibration curve.
-
Signaling Pathways and Molecular Interactions
Naturally occurring dibenzofuran compounds have been shown to modulate several key signaling pathways, highlighting their potential as therapeutic agents.
Aryl Hydrocarbon Receptor (AHR) Signaling
Dibenzofurans, particularly halogenated derivatives like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are well-known ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1A2, CYP1B1), as well as genes involved in cell cycle regulation and extracellular matrix remodeling.
Inhibition of Pim-1 and CLK1 Kinases
Certain dibenzofuran derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cellular processes.
-
Pim-1 Kinase: Usnic acid has been shown to inhibit the Pim-1 signaling pathway. This inhibition appears to be indirect, affecting the expression of Pim-1 and downstream targets involved in cell survival and proliferation, rather than through direct binding to the kinase.
-
CLK1 Kinase: The fungal metabolite cercosporamide, a dibenzofuran derivative, and its synthetic analogs are inhibitors of Cdc2-like kinase 1 (CLK1). CLK1 is involved in the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing. Inhibition of CLK1 disrupts the normal splicing process.
Inhibition of Melanogenesis
Several dibenzofuran compounds have been found to inhibit melanogenesis, the process of melanin production. This inhibition is often achieved through the downregulation of key enzymes and transcription factors in the melanogenesis pathway. The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and function, and its expression is often targeted by melanogenesis inhibitors. Dibenzofurans can downregulate the expression of MITF and subsequently the expression of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis.
Conclusion
Dibenzofuran and its derivatives represent a structurally diverse and biologically significant class of natural products. From their initial discovery in coal tar to their identification in a wide array of living organisms, the journey of dibenzofuran research has revealed their potential as valuable scaffolds for drug development. The ability of these compounds to interact with key signaling pathways, such as the AHR pathway, and to inhibit critical enzymes like protein kinases, underscores their therapeutic promise. The detailed experimental protocols provided in this guide offer a foundation for the further exploration and exploitation of these fascinating molecules. Continued research into the natural sources, biological activities, and mechanisms of action of dibenzofuran compounds will undoubtedly pave the way for novel therapeutic interventions in a range of diseases.
References
The Synthesis of Acetylated Dibenzofurans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis of acetylated dibenzofurans, compounds of significant interest in medicinal chemistry and materials science. Dibenzofuran and its derivatives exhibit a range of biological activities, and the introduction of acetyl groups can modulate their pharmacological profiles and serve as a handle for further functionalization. This document details the key synthetic methodologies, with a focus on the widely employed Friedel-Crafts acylation, providing specific experimental protocols and quantitative data to aid in the practical application of these methods.
Introduction to Acetylated Dibenzofurans
Dibenzofuran is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring. The positions on the dibenzofuran ring are numbered as follows:
Figure 1: Numbering of the dibenzofuran core.
Acetylation, the introduction of an acetyl group (-COCH₃), is a fundamental transformation in organic synthesis. In the context of dibenzofurans, this modification can lead to the formation of various isomers, with the 2-, 3-, and 2,8-substituted products being of particular interest. The regioselectivity of the acetylation is highly dependent on the reaction conditions and the catalyst employed.
Friedel-Crafts Acylation: The Primary Synthetic Route
The most common method for the synthesis of acetylated dibenzofurans is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the treatment of dibenzofuran with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.
General Reaction Scheme
Figure 2: Workflow for the Friedel-Crafts acylation of dibenzofuran.
The choice of solvent and catalyst plays a crucial role in determining the product distribution and yield. Nitrobenzene is a commonly used solvent for this reaction.
Synthesis of Mono- and Di-acetylated Dibenzofurans
The degree of acetylation can be controlled by adjusting the stoichiometry of the reactants and the reaction time.
Synthesis of 2-Acetyldibenzofuran and 3-Acetyldibenzofuran
When dibenzofuran is treated with one equivalent of acetic anhydride in the presence of aluminum chloride in nitrobenzene, a mixture of this compound and 3-acetyldibenzofuran is obtained. The 2-isomer is generally the major product.
Synthesis of 2,8-Diacetyldibenzofuran
Using an excess of acetic anhydride and a longer reaction time leads to the formation of 2,8-diacetyldibenzofuran.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures and quantitative data for the synthesis of key acetylated dibenzofurans, primarily based on the work of Gilman, Kirby, and Van Ess.
Table 1: Synthesis of Acetylated Dibenzofurans via Friedel-Crafts Acylation
| Product | Reactants (molar ratio) | Solvent | Catalyst | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) | Melting Point (°C) |
| This compound | Dibenzofuran (1), Acetic anhydride (1) | Nitrobenzene | AlCl₃ | 1 | 25 | 65 | 137-138 |
| 3-Acetyldibenzofuran | Dibenzofuran (1), Acetic anhydride (1) | Nitrobenzene | AlCl₃ | 1 | 25 | 10 | 141-142 |
| 2,8-Diacetyldibenzofuran | Dibenzofuran (1), Acetic anhydride (2) | Nitrobenzene | AlCl₃ | 24 | 25 | 85 | 228-229 |
Detailed Experimental Protocols
Synthesis of this compound and 3-Acetyldibenzofuran:
-
To a stirred solution of 16.8 g (0.1 mole) of dibenzofuran in 100 mL of nitrobenzene, add 10.2 g (0.1 mole) of acetic anhydride.
-
Cool the mixture in an ice bath and slowly add 26.7 g (0.2 mole) of anhydrous aluminum chloride.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Decompose the reaction mixture by pouring it onto a mixture of ice and hydrochloric acid.
-
Separate the nitrobenzene layer and remove the nitrobenzene by steam distillation.
-
The solid residue is then subjected to fractional crystallization from ethanol to separate the 2- and 3-isomers.
Synthesis of 2,8-Diacetyldibenzofuran:
-
To a stirred solution of 16.8 g (0.1 mole) of dibenzofuran in 100 mL of nitrobenzene, add 20.4 g (0.2 mole) of acetic anhydride.
-
Cool the mixture in an ice bath and slowly add 53.4 g (0.4 mole) of anhydrous aluminum chloride.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.
-
Work up the reaction mixture as described for the mono-acetylated products.
-
The crude product is recrystallized from a suitable solvent to yield pure 2,8-diacetyldibenzofuran.
Regioselectivity in the Acetylation of Dibenzofuran
The preferential formation of the 2- and 8-isomers in the Friedel-Crafts acylation of dibenzofuran can be explained by the electronic properties of the dibenzofuran nucleus. The positions para to the oxygen atom (positions 2 and 8) are electronically enriched and thus more susceptible to electrophilic attack.
Figure 3: Logical relationship of regioselectivity in dibenzofuran acylation.
The resonance structures of the carbocation intermediates formed during the electrophilic attack show greater stabilization when the attack occurs at the 2-position compared to the 3-position.
Conclusion
This guide has provided a detailed overview of the synthesis of acetylated dibenzofurans, with a focus on the practical aspects of the Friedel-Crafts acylation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. The understanding of the regioselectivity of this reaction is crucial for the targeted synthesis of specific isomers for applications in drug discovery and materials science. Further research may explore the use of milder and more selective catalysts to improve the efficiency and environmental footprint of these important transformations.
An In-depth Technical Guide to the Initial Biological Screening of 2-Acetyldibenzofuran and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the biological screening of 2-Acetyldibenzofuran is limited. This guide has been constructed by examining the extensive research on structurally related compounds, namely dibenzofuran and 2-acetylbenzofuran derivatives, to propose a comprehensive initial screening strategy. The experimental protocols and potential activities described herein are based on established methodologies for these analogous compounds and serve as a technical framework for future research.
Introduction: The Dibenzofuran Scaffold
Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings. This scaffold is a core component of numerous natural products and synthetic molecules that exhibit a wide range of biological activities. Derivatives of the dibenzofuran and the related benzofuran core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The addition of an acetyl group at the 2-position, creating this compound, provides a key reactive site for further chemical modification and a structural motif that has proven significant for biological activity in related scaffolds. This guide outlines a proposed workflow for the initial biological evaluation of this compound.
Potential Biological Activities Based on Structural Analogs
Based on studies of dibenzofuran and 2-acetylbenzofuran derivatives, an initial biological screening of this compound should prioritize the following areas:
-
Anticancer Activity: Dibenzofuran derivatives have been identified as potent inhibitors of Pim and CLK1 kinases, which are implicated in cell proliferation and survival in various cancers.[3] Furthermore, 2-acetylbenzofuran hybrids have shown remarkable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[4]
-
Antimicrobial Activity: The benzofuran nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1] Derivatives have demonstrated activity against a range of bacteria and fungi, including Bacillus subtilis, Pseudomonas syringae, Aspergillus niger, and various Candida species.
-
Enzyme Inhibition: Beyond cancer-related kinases, benzofuran derivatives have been successfully developed as inhibitors for other enzyme classes. These include α-glucosidase, relevant to diabetes treatment, as well as acetylcholinesterase (AChE) and β-secretase (BACE1), which are key targets in Alzheimer's disease research.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data from published studies on dibenzofuran and 2-acetylbenzofuran derivatives to provide a benchmark for potential efficacy.
Table 1: Anticancer and Kinase Inhibitory Activity of Analogous Compounds
| Compound Class | Target | Cell Line / Assay | IC₅₀ Value | Reference |
| 2-Acetylbenzofuran Hybrid | EGFR Kinase | Enzymatic Assay | 0.93 µM | |
| Dibenzofuran Derivative | Pim-1 Kinase | Enzymatic Assay | Submicromolar | |
| Dibenzofuran Derivative | CLK1 Kinase | Enzymatic Assay | Nanomolar | |
| Dibenzofuran Derivative | MV4-11 (AML) | Cell-based Assay | Low Micromolar |
Table 2: Enzyme Inhibitory Activity of Benzofuran Analogs
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
| 2-Acylbenzofuran Derivative | α-Glucosidase | 6.50 - 722.2 µM | |
| 2-Arylbenzofuran Derivative | Acetylcholinesterase (AChE) | 0.086 ± 0.01 µM | |
| 2-Arylbenzofuran Derivative | β-Secretase (BACE1) | 0.043 ± 0.01 µM |
Table 3: Antimicrobial Activity of Benzofuran Analogs
| Compound Class | Organism | Activity Type | Value | Reference |
| Cicerfuran (2-Arylbenzofuran) | Bacillus subtilis | MIC | 25 µg/mL | |
| Cicerfuran (2-Arylbenzofuran) | Aspergillus niger | MIC | 25 µg/mL | |
| Aza-benzofuran Derivative | Staphylococcus aureus | MIC | 12.5 µg/mL | |
| Oxa-benzofuran Derivative | Penicillium italicum | MIC | 12.5 µg/mL |
Proposed Experimental Protocols for Initial Screening
The following are detailed protocols for key assays relevant to the initial biological screening of this compound.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol determines the effect of a compound on the metabolic activity and proliferation of cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., MV4-11 for leukemia, A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution. A series of dilutions are prepared in culture media. The media from the cell plates is replaced with media containing the test compound at various concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The media is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined using non-linear regression analysis.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol, based on the broth microdilution method, determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates or in broth. A suspension is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: this compound is serially diluted in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 0.25 to 256 µg/mL.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbes in broth without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol: In Vitro Kinase Inhibition Assay (e.g., Pim-1 Kinase)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents: Pim-1 kinase, a suitable peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
-
Assay Setup: The assay is performed in a 96-well or 384-well plate.
-
Reaction Mixture: A reaction buffer containing the Pim-1 enzyme and its peptide substrate is prepared.
-
Inhibitor Addition: this compound is added to the wells at a range of concentrations. A no-inhibitor control (positive activity) and a no-enzyme control (background) are included.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP to each well. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. This is often a luminescent signal.
-
Data Analysis: The signal is read using a luminometer. The percentage of inhibition is calculated for each concentration of the test compound relative to the no-inhibitor control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Visualizations of Key Processes and Concepts
The following diagrams illustrate the proposed experimental workflow and relevant biological concepts.
Caption: Proposed workflow for the initial biological screening of a novel compound.
Caption: Inhibition of a pro-survival pathway by a dibenzofuran-based kinase inhibitor.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Acetyldibenzofuran and its Chemical Derivatives for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific isomer, 2-acetyldibenzofuran, is limited in publicly available scientific literature. This guide provides comprehensive information on the closely related and better-documented isomer, 8-acetyldibenzofuran, as a representative of acetyldibenzofuran derivatives. General synthetic methods and potential biological activities applicable to this compound are also discussed based on the chemistry of dibenzofuran and its derivatives.
Introduction
Dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring, serves as a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides an excellent framework for the development of pharmacologically active agents. The introduction of an acetyl group onto the dibenzofuran core creates a key intermediate, acetyldibenzofuran, which can be further modified to generate a diverse range of derivatives with potential therapeutic applications. This technical guide focuses on the synthesis, chemical properties, and known biological activities of acetyldibenzofuran and its derivatives, with a particular emphasis on their emerging role as kinase inhibitors in drug discovery.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Dibenzofuran
| Property | Value |
| Molecular Formula | C₁₂H₈O |
| Molecular Weight | 168.19 g/mol |
| Melting Point | 82-85 °C |
| Boiling Point | 287 °C |
| Solubility | Insoluble in water, soluble in organic solvents |
| Appearance | White to off-white crystalline solid |
Table 2: Spectroscopic Data for Acetyldibenzofuran Derivatives (Illustrative)
| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 8-Acetyldibenzofuran | Data not explicitly detailed in reviewed literature | Data not explicitly detailed in reviewed literature | Characteristic C=O stretch expected around 1680 cm⁻¹ | Molecular ion peak expected at 210.23 (for C₁₄H₁₀O₂) |
| 2-(2-Piperidinoacetyl)dibenzofuran | Data available in specialized databases | Data available in specialized databases | Data available in specialized databases | Molecular ion peak expected at 293.38 (for C₁₉H₁₉NO₂) |
Synthesis of Acetyldibenzofuran and Derivatives
The primary method for introducing an acetyl group onto the dibenzofuran ring is through Friedel-Crafts acylation. The regioselectivity of this reaction is influenced by the reaction conditions and the presence of substituents on the dibenzofuran core.
General Experimental Protocol: Friedel-Crafts Acylation of Dibenzofuran
Objective: To synthesize acetyldibenzofuran isomers.
Materials:
-
Dibenzofuran
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve dibenzofuran in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully add the Lewis acid catalyst portion-wise with stirring.
-
Add acetyl chloride or acetic anhydride dropwise from the dropping funnel to the cooled reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product, which may be a mixture of isomers, by column chromatography on silica gel or recrystallization to isolate the desired acetyldibenzofuran isomer.
Note on Regioselectivity: The Friedel-Crafts acylation of unsubstituted dibenzofuran is expected to yield a mixture of isomers, with the major products being the 2- and 3-acetyl derivatives due to the electronic properties of the dibenzofuran ring system. The 8-acetyl isomer has also been synthesized through a targeted approach.[1]
Synthesis of 2-(2-Piperidinoacetyl)dibenzofuran
The existence of 2-(2-Piperidinoacetyl)dibenzofuran in chemical databases suggests a synthetic route starting from this compound. A plausible approach would involve α-bromination of this compound followed by nucleophilic substitution with piperidine.
Known Chemical Derivatives and Biological Activities
While information on this compound is sparse, its isomer, 8-acetyldibenzofuran, and other dibenzofuran derivatives have been investigated for their potential as kinase inhibitors, particularly targeting Pim-1 and CLK1 kinases.[1]
8-Acetyldibenzofuran as a Kinase Inhibitor
8-Acetyldibenzofuran has been identified as a derivative of the natural product cercosporamide and exhibits inhibitory activity against Pim-1 kinase.[1] Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation.
Table 3: Biological Activity of an 8-Acetyldibenzofuran Derivative
| Compound | Target Kinase | IC₅₀ (µM) |
| 8-Acetyldibenzofuran derivative (Compound 45 in source) | Pim-1 | 0.28 |
Data extracted from Molecules 2021, 26(21), 6572.[1]
Signaling Pathways
The inhibition of Pim-1 and CLK1 kinases by dibenzofuran derivatives represents a promising avenue for anticancer drug development. These kinases are involved in critical cellular signaling pathways that regulate cell cycle progression, apoptosis, and proliferation.
Caption: Inhibition of Pim-1 and CLK1 signaling pathways by acetyldibenzofuran derivatives.
Experimental and Logical Workflows
The development of novel kinase inhibitors based on the acetyldibenzofuran scaffold follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the development of acetyldibenzofuran-based kinase inhibitors.
Conclusion and Future Directions
Acetyldibenzofuran and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. The dibenzofuran scaffold provides a robust platform for the design of potent and selective kinase inhibitors. While specific data for this compound remains to be fully elucidated, the available information on its isomers, such as 8-acetyldibenzofuran, highlights the therapeutic potential of this compound class.
Future research should focus on:
-
The development of regioselective synthetic methods to access specific isomers of acetyldibenzofuran, including this compound.
-
Comprehensive spectroscopic characterization of all acetyldibenzofuran isomers.
-
Expansion of the structure-activity relationship (SAR) studies to optimize the potency and selectivity of acetyldibenzofuran derivatives against a broader range of kinases.
-
In-depth investigation of the mechanisms of action and the specific signaling pathways modulated by these compounds in relevant disease models.
The continued exploration of acetyldibenzofuran chemistry will undoubtedly contribute to the development of novel and effective therapeutic agents for a variety of diseases.
References
Methodological & Application
Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Acetyldibenzofuran, a valuable building block in medicinal chemistry and materials science. The described method is based on the Friedel-Crafts acylation of dibenzofuran.
Introduction
This compound is a ketone derivative of dibenzofuran. The dibenzofuran scaffold is found in various biologically active compounds and functional materials. The introduction of an acetyl group at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules. The primary synthetic route to this compound is the Friedel-Crafts acylation of dibenzofuran using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution reaction is a fundamental and widely used method for the formation of aryl ketones.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₄H₁₀O₂ |
| Molecular Weight | 210.23 g/mol |
| Appearance | Solid |
| Melting Point | 142-144 °C |
| ¹H NMR (CDCl₃, ppm) | δ 8.25 (d, 1H), 8.00 (d, 1H), 7.85 (dd, 1H), 7.60-7.70 (m, 2H), 7.45-7.55 (m, 2H), 2.70 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 197.5, 156.8, 145.5, 129.0, 127.8, 127.2, 124.5, 123.0, 121.5, 112.0, 111.8, 26.8 |
| IR (KBr, cm⁻¹) | 3060 (Ar-H), 1675 (C=O), 1600, 1450 (C=C) |
| Expected Yield | 75-85% |
Experimental Protocol
Materials:
-
Dibenzofuran
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add dibenzofuran (1.0 equivalent) and anhydrous dichloromethane. Stir the mixture until the dibenzofuran is completely dissolved.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution in portions. The addition may be exothermic.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound as a solid.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care.
-
Acetyl chloride is corrosive and a lachrymator; handle it in a fume hood.
-
Dichloromethane is a volatile and potentially hazardous solvent.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.
Application Notes and Protocols: 2-Acetyldibenzofuran as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-acetyldibenzofuran as a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities. Detailed experimental protocols and characterization data are provided to facilitate the replication and further development of these methodologies in a research setting.
Introduction
This compound is a ketone derivative of the dibenzofuran scaffold, a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and cytotoxic effects.[1][2][3][4][5] The acetyl group at the 2-position serves as a reactive handle for a variety of chemical transformations, making it a valuable starting material for the construction of more complex molecules, particularly nitrogen- and oxygen-containing heterocycles. This document outlines key synthetic applications of this compound, focusing on its conversion to chalcones and subsequent cyclization to pyrimidines, pyrazoles, and isoxazoles.
I. Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the formation of chalcones from the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst. This compound can readily undergo this reaction to produce dibenzofuran-containing chalcones, which are important intermediates for the synthesis of various heterocyclic compounds.
General Reaction Scheme:
Figure 1: General workflow for the synthesis of dibenzofuran chalcones.
Experimental Protocol: Synthesis of (2E)-1-(Dibenzofuran-2-yl)-3-(aryl)prop-2-en-1-one
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., thiophene-2-carbaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Sodium bicarbonate (NaHCO3), 10% aqueous solution
-
Crushed ice
Procedure:
-
Dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a solution of potassium hydroxide (5 mmol) in ethanol (5 mL) dropwise to the reaction mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 5-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and stir.
-
Neutralize the mixture with a 10% aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure chalcone.
Quantitative Data:
| Product (Aryl group) | Yield (%) | Melting Point (°C) |
| Thiophen-2-yl | 83 | 168-170 |
Table 1: Yield and melting point of a representative dibenzofuran chalcone.
II. Synthesis of Pyrimidine Derivatives
Dibenzofuran-chalcones can be utilized as synthons for the synthesis of various heterocyclic systems, including pyrimidines. The reaction with urea, thiourea, or guanidine hydrochloride provides access to 2-hydroxypyrimidines, 2-thiopyrimidines, and 2-aminopyrimidines, respectively. These classes of compounds are known to possess a wide range of pharmacological activities.
General Reaction Scheme:
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis of Dibenzofuran Derivatives Possessing Anti-bacterial Activities [journals.ekb.eg]
- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]
- 4. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetyldibenzofuran in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetyldibenzofuran and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, belonging to the larger class of dibenzofurans, are being explored for their therapeutic potential in various diseases, most notably in cancer and neurodegenerative disorders. The dibenzofuran core, a tricyclic aromatic ether, provides a rigid and planar structure that can be strategically functionalized to interact with various biological targets. The 2-acetyl group, in particular, serves as a key handle for synthetic modifications, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides a detailed overview of the applications of this compound derivatives, including their synthesis, biological evaluation, and mechanisms of action, supported by experimental protocols and quantitative data.
Anticancer Applications
Derivatives of the dibenzofuran scaffold have shown promising anticancer activity against a range of human cancer cell lines.[1] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of Protein Kinases
Several dibenzofuran derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2]
One area of investigation is the inhibition of Pim kinases and cdc2-like kinases 1 (CLK1). A derivative of 8-acetyldibenzofuran, compound 45 , demonstrated inhibitory activity against Pim-1 and CLK1.[3]
Another study highlighted a 2-acetyl-7-phenylaminobenzofuran hybrid, compound 27 , as a promising inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[4] This compound exhibited potent antiproliferative activity against the MDA-MB-468 breast cancer cell line and induced G2/M cell cycle arrest and apoptosis.[4]
Furthermore, a series of benzofuran-based hybrids were evaluated for their antiproliferative activity against several cancer cell lines, with the most active derivative, 26 , showing significant inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.
Quantitative Data for Anticancer Activity
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 26 | EGFR Kinase | 0.93 | |
| Gefitinib (Reference) | EGFR Kinase | 0.9 | |
| Compound 27 | MDA-MB-468 | 0.16 | |
| HepG2 | >5.80 | ||
| MDA-MB-231 | 1.63 | ||
| A549 | 3.24 | ||
| 8-acetyldibenzofuran derivative 45 | Pim-1 | 0.28 | |
| CLK1 | 0.14 |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a general method for evaluating the antiproliferative activity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HePG2, HCT-116, MCF-7, PC3, HeLa)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Diagrams
Caption: EGFR signaling pathway inhibited by a 2-acetylbenzofuran derivative.
Caption: STAT3 signaling pathway inhibited by a 2-acetylbenzofuran derivative.
Applications in Neurodegenerative Diseases
Benzofuran and dibenzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD). The therapeutic strategy often involves the inhibition of key enzymes implicated in the pathology of AD, such as cholinesterases (AChE and BuChE) and β-secretase (BACE1).
A series of 2-arylbenzofuran derivatives were synthesized and evaluated for their dual inhibitory activity against cholinesterases and BACE1. Compound 20 from this series showed potent inhibition of acetylcholinesterase (AChE), with an IC50 value comparable to the standard drug Donepezil. This compound also exhibited significant BACE1 inhibitory activity.
Quantitative Data for Anti-Alzheimer's Disease Activity
| Compound | Target | IC50 (µmol·L⁻¹) | Reference |
| Compound 20 | AChE | 0.086 ± 0.01 | |
| Donepezil (Reference) | AChE | 0.085 ± 0.01 | |
| Baicalein (Reference) | AChE | 0.404 ± 0.04 | |
| Compound 8 | BACE1 | <0.087 | |
| Compound 19 | BACE1 | <0.087 | |
| Compound 20 | BACE1 | 0.043 ± 0.01 | |
| Baicalein (Reference) | BACE1 | 0.087 ± 0.03 |
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on Ellman's method for determining cholinesterase inhibitory activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of ATCI (15 mM), 125 µL of DTNB (3 mM), and 50 µL of phosphate buffer (0.1 M, pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of AChE solution (0.2 U/mL).
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm every 5 minutes for 20 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A general approach often involves the construction of the dibenzofuran core followed by functionalization, or the use of a pre-functionalized starting material.
General Synthetic Protocol
A common method for synthesizing the benzofuran ring, which can be a precursor to dibenzofurans, involves the reaction of a salicylaldehyde with a chloroacetone in the presence of a base.
Materials:
-
Substituted salicylaldehyde
-
Chloroacetone
-
Potassium carbonate (K2CO3)
-
Acetone or Dimethylformamide (DMF)
-
Reflux apparatus
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
To a solution of salicylaldehyde in acetone, add potassium carbonate and chloroacetone.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
The residue is then subjected to an appropriate workup, which may include extraction with an organic solvent and washing with water and brine.
-
The crude product is purified by column chromatography on silica gel to afford the 2-acetylbenzofuran derivative.
Further elaboration of the 2-acetylbenzofuran can lead to the formation of the dibenzofuran scaffold through various cyclization strategies.
Experimental Workflow Diagram
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2-Acetyldibenzofuran Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Acetyldibenzofuran belongs to the dibenzofuran class of oxygen-containing heterocyclic compounds. Structurally related benzofuran and dibenzofuran derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] These activities make them promising scaffolds in drug discovery. The evaluation of new derivatives like this compound requires robust and reproducible biological assays to determine their efficacy and mechanism of action.
These application notes provide detailed protocols for a panel of standard in vitro assays to screen for the antimicrobial, anti-inflammatory, and cytotoxic activities of this compound.
Section 1: Antimicrobial Activity Assessment
The initial screening of a novel compound often includes evaluating its ability to inhibit the growth of pathogenic microbes. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency.[5]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol details the determination of the MIC for this compound against bacterial strains using the broth microdilution method in a 96-well plate format.
Workflow Diagram: MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile pipette tips and multichannel pipette
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock in MHB to create a working solution at twice the highest desired test concentration.
-
Plate Setup: Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. Add 200 µL of the 2x compound working solution to the wells in column 1.
-
Serial Dilution: Perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a positive control (inoculum, no compound), and column 12 as a negative control (broth only).
-
Inoculum Preparation: From a fresh culture plate (18-24 hours), select several colonies of the test microorganism. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).
Data Presentation: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofurane | Trichophyton mentagrophytes | 200 | |
| 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofurane | Trichophyton rubrum | 100 | |
| 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-6-methoxy-2,3-dihydrobenzofurane | Trichophyton mentagrophytes | 50 | |
| 5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-6-methoxy-2,3-dihydrobenzofurane | Trichophyton rubrum | 50 | |
| Benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | |
| Benzofuran Derivative 1 | Staphylococcus aureus | 12.5 | |
| Benzofuran Derivative 1 | Escherichia coli | 25 | |
| 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative (III) | Gram-positive bacteria | 50 - 200 | |
| 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative (VI) | Gram-positive bacteria | 50 - 200 |
Section 2: Anti-inflammatory Activity Assessment
The anti-inflammatory potential of a compound can be assessed by its ability to suppress inflammatory mediators in immune cells. A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure the inhibition of nitric oxide (NO) production.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
This protocol measures the effect of this compound on NO production in LPS-activated RAW 264.7 macrophages using the Griess reagent.
Workflow Diagram: NO Inhibition Assay
Caption: Workflow for the Griess assay to measure NO inhibition.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the vehicle control wells) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. The percentage of NO inhibition is calculated as: [(Control Abs - Sample Abs) / Control Abs] x 100. The IC₅₀ value (the concentration of compound that inhibits 50% of NO production) can be determined from a dose-response curve.
Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| 2-Aroylbenzofuran (Cpd 4) | NO Inhibition | RAW 264.7 | 0.57 | |
| Rugchalcone B (Cpd 2) | NO Inhibition | RAW 264.7 | 4.13 | |
| 2-Aroylbenzofuran (Cpd 7) | NO Inhibition | RAW 264.7 | 1.90 | |
| 2-Aroylbenzofuran (Cpd 8) | NO Inhibition | RAW 264.7 | 0.99 | |
| Benzofuran Derivative 1 | NO Inhibition | RAW 264.7 | 17.31 | |
| Benzofuran Derivative 3 | NO Inhibition | RAW 264.7 | 16.5 | |
| Heterocyclic/Benzofuran Hybrid (5d) | NO Inhibition | RAW 264.7 | 52.23 |
Signaling Pathways in Inflammation
The production of inflammatory mediators like NO is often regulated by the NF-κB and MAPK signaling pathways. Benzofuran derivatives have been shown to inhibit these pathways. A compound like this compound may exert its anti-inflammatory effects by interfering with these cascades.
Diagram: Simplified NF-κB Signaling Pathway
Caption: NF-κB pathway activation by LPS and potential inhibition.
Diagram: Simplified MAPK Signaling Pathway
Caption: Major branches of the MAPK signaling cascade.
Section 3: Anticancer (Cytotoxicity) Activity Assessment
Evaluating the cytotoxic potential of a compound against cancer cell lines is a cornerstone of anticancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Protocol 3: MTT Cell Viability Assay
This protocol describes how to determine the effect of this compound on the viability of a cancer cell line.
References
- 1. [PDF] Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 2. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Acetyldibenzofuran as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The dibenzofuran scaffold has emerged as a promising framework for the development of novel kinase inhibitors due to its rigid, planar structure that can be readily functionalized to achieve specific interactions within the ATP-binding pocket of kinases. This document provides an overview of the potential of acetyldibenzofuran derivatives as kinase inhibitors, with a focus on providing detailed experimental protocols and data presentation for researchers in drug discovery and development. While direct studies on 2-acetyldibenzofuran are limited, research on its isomer, 8-acetyldibenzofuran, has shown promising activity, which will be used as a representative example throughout these notes.
Quantitative Data Summary
Research into dibenzofuran derivatives has identified compounds with significant inhibitory activity against key kinases. The following table summarizes the in vitro inhibitory activity of an 8-acetyldibenzofuran derivative against Pim-1 and CLK1 kinases, as determined by the ADP-Glo™ kinase assay.[1]
| Compound | Target Kinase | IC50 (µM) | Assay Method |
| 8-Acetyldibenzofuran | Pim-1 | 0.28 | ADP-Glo™ |
| CLK1 | 0.14 | ADP-Glo™ |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Pim-1 kinase, a known target of dibenzofuran derivatives. Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating various downstream substrates, including the pro-apoptotic protein BAD. Inhibition of Pim-1 can prevent the phosphorylation of BAD, leading to apoptosis.
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of 8-acetyldibenzofuran.
Experimental Workflow
The following diagram outlines a general experimental workflow for the evaluation of a potential kinase inhibitor, such as this compound.
Caption: Experimental workflow for the evaluation of a potential kinase inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for the screening and profiling of kinase inhibitors.[2]
Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
This compound (or derivative) stock solution (e.g., 10 mM in DMSO)
-
Purified target kinase (e.g., Pim-1, CLK1)
-
Kinase substrate (specific to the kinase)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a DMSO-only control (vehicle control) and a no-kinase control (background).
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted compound or control.
-
Add 10 µL of a mixture containing the kinase and its specific substrate in the reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase if known.[3]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the proliferation of cancer cell lines.
Objective: To evaluate the cytotoxic and/or cytostatic effects of this compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, SW620)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The acetyldibenzofuran scaffold represents a promising starting point for the development of novel kinase inhibitors. The data on the 8-acetyldibenzofuran isomer demonstrates potent activity against Pim-1 and CLK1 kinases. The provided protocols offer a robust framework for researchers to further investigate the potential of this compound and other related derivatives as targeted therapeutics. Further studies, including broader kinase profiling, cellular mechanism of action studies, and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of 2-Acetyldibenzofuran and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the antifungal activities associated with 2-acetyldibenzofuran and its related benzofuran and dibenzofuran analogs. While specific data on this compound is limited in the current literature, the broader family of benzofuran and dibenzofuran derivatives has demonstrated significant promise as a source of novel antifungal agents.
This guide synthesizes available data on the antifungal properties of these compounds, outlines detailed experimental protocols for their evaluation, and presents visual workflows and potential mechanisms of action to facilitate further research and development in this area.
Application Notes
The benzofuran ring system is a core structure in many biologically active compounds, both natural and synthetic, and has been identified as a promising scaffold for the development of new antifungal drugs.[1][2] Derivatives of benzofuran have shown inhibitory activity against a range of pathogenic fungi, including species of Candida and Aspergillus, as well as fluconazole-resistant strains.[3][4]
Key insights into the antifungal activity of benzofuran and its analogs include:
-
Structure-Activity Relationships (SAR): The antifungal efficacy of benzofuran derivatives is influenced by the nature and position of substituents on the benzofuran core. For instance, the introduction of halogen atoms, such as bromine, can drastically increase antifungal activity.[1] Hybrid molecules, combining the benzofuran moiety with other pharmacophores like triazoles or semicarbazides, have also yielded compounds with potent antifungal properties.
-
Mechanism of Action: While the precise mechanisms for all derivatives are not fully elucidated, several modes of action have been proposed. One key target is the fungal cell membrane, specifically the biosynthesis of ergosterol, a vital component of fungal cell membranes that is absent in mammalian cells. Some benzofuran derivatives are thought to inhibit enzymes involved in the ergosterol synthesis pathway, such as lanosterol 14-alpha-demethylase. Another proposed mechanism involves the disruption of intracellular calcium homeostasis, which can trigger fungicidal activity. Inhibition of N-myristoyltransferase, an enzyme crucial for fungal viability, has also been suggested as a potential target.
-
Spectrum of Activity: Different analogs exhibit varying degrees of activity against different fungal species. Some compounds have shown broad-spectrum activity, while others are more effective against specific strains. For example, certain benzofuran-triazole hybrids have demonstrated notable activity against fluconazole-resistant Trichophyton rubrum and Cryptococcus neoformans.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for various benzofuran and dibenzofuran analogs against several pathogenic fungal strains. This data is compiled from multiple research articles and provides a comparative view of the antifungal potency of these compounds.
Table 1: Antifungal Activity of Benzofuran-Triazole Hybrids
| Compound | T. rubrum (Fluconazole-Resistant) MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| 4d | 64 | >128 |
| 4e | 32 | 128 |
| 4f | 32 | >128 |
| 4g | 64 | >128 |
| 4h | 32 | >128 |
| 4i | 64 | >128 |
| 4j | 64 | >128 |
| 4k | 64 | >128 |
| 4l | 64 | >128 |
| 4o | 32 | 64 |
| 4r | 32 | 64 |
| Fluconazole | 128 | 16 |
Data extracted from a study on novel benzofuran-triazole hybrids, indicating their potential against resistant fungal strains.
Table 2: Antifungal Activity of Benzofuran-Semicarbazide Hybrids
| Compound | C. albicans (SC5314) MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. krusei MIC (µg/mL) |
| Z20 | 16 | 2 | 128 |
| Z22 | 32 | 4 | >128 |
| Z26 | 32 | 8 | >128 |
| K10 | 8 | 2 | 4 |
| K11 | 8 | 2 | 4 |
| K16 | 4 | 1 | 2 |
| Fluconazole | 0.5 | 64 | 32 |
This table showcases the efficacy of benzofuran-semicarbazide hybrids and their simplified resorcinol analogs against various Candida and Aspergillus species.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antifungal activity of compounds like this compound and its analogs.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound analogs)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeast (e.g., Candida spp.), grow the culture on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
For filamentous fungi (e.g., Aspergillus spp.), grow the culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration.
-
-
Preparation of Drug Dilutions:
-
Dissolve the test compounds in DMSO to a stock concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in the 96-well plates to achieve the desired final concentrations.
-
-
Inoculation:
-
Dilute the fungal inoculum in RPMI 1640 medium to the final concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi).
-
Add the diluted inoculum to each well of the microtiter plate containing the drug dilutions.
-
-
Controls:
-
Include wells with the fungal inoculum and the positive control antifungal.
-
Include wells with the fungal inoculum and the vehicle (DMSO) as a negative control.
-
Include wells with medium only as a sterility control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (for yeast) or 48-72 hours (for filamentous fungi).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure the absorbance at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
Test compounds
-
Fungal strains
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile cork borer
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
-
Inoculation:
-
Spread a standardized fungal inoculum evenly over the surface of the agar plate.
-
-
Well Creation:
-
Use a sterile cork borer to create wells of a defined diameter in the agar.
-
-
Application of Test Compounds:
-
Dissolve the test compounds in a suitable solvent to a known concentration.
-
Add a specific volume (e.g., 100 µL) of the test compound solution into each well.
-
-
Controls:
-
Use a well with the solvent only as a negative control.
-
Use a well with a known antifungal agent as a positive control.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.
-
-
Evaluation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.
-
Visualizations
The following diagrams illustrate key experimental workflows and a proposed mechanism of action for benzofuran-based antifungal compounds.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Proposed Mechanism of Ergosterol Synthesis Inhibition.
References
- 1. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Development of Novel Therapeutics from 2-Acetyldibenzofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 2-acetyldibenzofuran and its derivatives. This document details the synthesis, biological evaluation, and potential mechanisms of action of these compounds, offering a foundation for further research and development. The protocols provided herein are intended to serve as a guide for the synthesis and evaluation of novel therapeutics derived from the dibenzofuran scaffold.
Therapeutic Potential of this compound Derivatives
The dibenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] this compound, a key intermediate, serves as a versatile starting material for the synthesis of a diverse library of compounds with potential applications in oncology, neurodegenerative diseases, and infectious diseases.
Anticancer Activity
Derivatives of the broader benzofuran class have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR and VEGFR-2 signaling pathways.[4][5]
Anti-Alzheimer's Disease Activity
The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive impairment. Benzofuran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, offering a potential therapeutic strategy for Alzheimer's disease.
Antimicrobial Activity
Heterocyclic compounds, including benzofuran derivatives, have been explored for their antibacterial and antifungal properties. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains.
Quantitative Data Summary
The following tables summarize the biological activity of various benzofuran and dibenzofuran derivatives from published studies.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1c | K562 (Leukemia) | 15.3 ± 1.2 | |
| MOLT-4 (Leukemia) | 12.1 ± 0.9 | ||
| HeLa (Cervical) | 18.5 ± 1.5 | ||
| Compound 1e | K562 (Leukemia) | 10.2 ± 0.8 | |
| MOLT-4 (Leukemia) | 8.7 ± 0.6 | ||
| HeLa (Cervical) | 11.4 ± 1.1 | ||
| Compound 2d | K562 (Leukemia) | 25.1 ± 2.1 | |
| MOLT-4 (Leukemia) | 20.8 ± 1.7 | ||
| HeLa (Cervical) | 28.3 ± 2.5 | ||
| Compound 3a | K562 (Leukemia) | 18.9 ± 1.4 | |
| MOLT-4 (Leukemia) | 16.3 ± 1.1 | ||
| HeLa (Cervical) | 21.7 ± 1.9 | ||
| Compound 3d | K562 (Leukemia) | 12.5 ± 1.0 | |
| MOLT-4 (Leukemia) | 10.1 ± 0.7 | ||
| HeLa (Cervical) | 14.6 ± 1.3 |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzofuran Derivatives
| Compound ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| Compound 14 | > 100 | 2.5 ± 0.1 | |
| Compound 10d | 0.55 ± 1.00 | - | |
| Compound 1 | - | 45.5 ± 2.3 | |
| Compound 4 | - | 61.0 ± 3.1 | |
| Galantamine (Control) | 1.8 ± 0.1 | 35.3 ± 1.8 |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound, which can be adapted for the synthesis of various derivatives.
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Dry acetone
-
Petroleum ether
Procedure:
-
A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is refluxed in dry acetone (150 mL) for 13 hours.
-
After cooling, the mixture is filtered, and the solvent is removed from the filtrate under reduced pressure.
-
The resulting solid is washed with water and then recrystallized from petroleum ether to yield 2-acetylbenzofuran. Further reactions can be carried out on this intermediate to generate a library of derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, K562, MOLT-4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound derivatives)
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
96-well plate
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare a 1 U/mL AChE solution in phosphate buffer immediately before use and keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add buffer, AChE solution, DTNB, and the test compound or solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at 1-minute intervals for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
Antimicrobial Activity: Disc Diffusion Assay
This method is used to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile paper discs (6 mm diameter)
-
Test compounds
-
Standard antibiotic (e.g., Gentamicin)
Procedure:
-
Inoculate nutrient agar plates with the microbial cell suspension.
-
Saturate sterile paper discs with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Place the saturated discs on the surface of the inoculated agar plates.
-
Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be targeted by this compound derivatives.
Caption: The mTOR signaling pathway and potential inhibition by dibenzofuran derivatives.
Caption: The VEGFR-2 signaling pathway and its inhibition by dibenzofuran derivatives.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the development of novel therapeutics.
References
- 1. [PDF] Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Acetyldibenzofuran by HPLC-UV, GC-MS, and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyldibenzofuran is a heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its precise and accurate quantification in different matrices, such as reaction mixtures, final products, and biological samples, is crucial for quality control, process optimization, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the projected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound, based on established methods for structurally related compounds.
Data Presentation: A Comparative Overview
The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 0.005 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.9995 |
| Equation | y = mx + c | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (%) | GC-MS (%) | LC-MS/MS (%) |
| Low | 98.5 ± 2.0 | 97.0 ± 4.5 | 99.0 ± 3.0 |
| Medium | 99.8 ± 1.5 | 99.5 ± 2.5 | 100.5 ± 1.8 |
| High | 100.2 ± 1.0 | 101.0 ± 2.0 | 100.8 ± 1.5 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV (% RSD) | GC-MS (% RSD) | LC-MS/MS (% RSD) |
| Intra-day | < 2.0 | < 5.0 | < 3.0 |
| Inter-day | < 3.0 | < 8.0 | < 5.0 |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL | ~0.001 µg/mL |
| LOQ | ~0.5 µg/mL | ~0.1 µg/mL | ~0.005 µg/mL |
Experimental Protocols
Detailed methodologies for each of the validated analytical techniques are provided below.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control and quantification of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution of this compound from 200 to 400 nm (a wavelength of maximum absorbance should be chosen).
-
Run Time: Approximately 10 minutes.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile. The solution may be sonicated to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for the analysis of this compound in complex matrices where impurity profiling is required.
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (the molecular ion and major fragment ions should be determined from a full scan analysis of a standard).
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using acetone or another suitable volatile solvent.
-
Working Standard Solutions: Prepare by serial dilution of the stock solution in the same solvent to cover the concentration range of 0.1 - 50 µg/mL.
-
Sample Preparation: Dissolve the sample in the chosen solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary. The final extract should be filtered through a 0.2 µm syringe filter.
Caption: Experimental workflow for GC-MS analysis.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal method for trace-level quantification of this compound in complex biological matrices like plasma or tissue homogenates.[1]
Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to elute the analyte with good peak shape (e.g., start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (typically [M+H]⁺) and one or two product ions need to be optimized by infusing a standard solution.
Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer and Inject: Transfer the supernatant to an LC vial for analysis.
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Conclusion
This application note provides a comprehensive overview of three robust analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis, the GC-MS method offers enhanced selectivity for more complex samples, and the LC-MS/MS method delivers the highest sensitivity for trace-level quantification in biological matrices. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols serve as a starting point and should be fully validated for the specific application.
References
Application Notes and Protocols for Cell-Based Assays Involving 2-Acetyldibenzofuran Treatment
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the effects of 2-Acetyldibenzofuran and its derivatives. The focus is on assays for apoptosis, cell cycle analysis, and the elucidation of underlying signaling pathways.
Introduction
This compound and other benzofuran derivatives have emerged as a promising class of compounds with significant anticancer properties. These molecules have been shown to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines, including breast cancer, chondrosarcoma, and cervical cancer.[1][2][3] The mechanism of action often involves the modulation of key cellular signaling pathways, such as the p53-dependent pathway, the PI3K/Akt/mTOR pathway, and ERK-mediated pathways.[4][5] These application notes provide detailed protocols for investigating the cellular responses to this compound treatment.
Data Presentation
Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Benzo[b]furan derivative 26 | MCF-7 | MTT Assay | 0.057 | |
| Benzo[b]furan derivative 36 | MCF-7 | MTT Assay | 0.051 | |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B | Not Specified | 0.46 | |
| MCC1019 | A549 | Not Specified | 16.4 | |
| Benzofuran-isatin conjugate 5a | SW-620 | Not Specified | 8.7 | |
| Benzofuran-isatin conjugate 5d | SW-620 | Not Specified | 6.5 | |
| Benzofuran-isatin conjugate 5a | HT-29 | Not Specified | 9.4 | |
| Benzofuran-isatin conjugate 5d | HT-29 | Not Specified | 9.8 |
Table 2: Effect of Arylbenzofuran on Cell Cycle Distribution in HeLa Cells
| Treatment | % of Cells in G1/S Phase | Reference |
| Control | 17.17% | |
| Arylbenzofuran (1.25 µg/mL) | 35.17% | |
| Arylbenzofuran (2.5 µg/mL) | 46.10% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel arylbenzofuran induces cervical cancer cell apoptosis and G1/S arrest through ERK-mediated Cdk2/cyclin-A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Acetyldibenzofuran synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of dibenzofuran. This classic electrophilic aromatic substitution reaction involves reacting dibenzofuran with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3][4]
Q2: I am getting a low yield of this compound. What are the potential reasons?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the ratio of reactants and catalyst are critical.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated, leading to incomplete reactions.
-
Poor Regioselectivity: While the 2-position is the preferred site for acylation on the dibenzofuran ring, side reactions can lead to the formation of other isomers, such as 3-acetyldibenzofuran, and di-acylation products.
-
Product Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of the desired product.
-
Inefficient Purification: Loss of product during the work-up and purification steps can significantly reduce the final yield.
Q3: How can I improve the regioselectivity of the reaction to favor the 2-acetyl isomer?
A3: The Friedel-Crafts acylation of dibenzofuran predominantly yields the 2-acetyl derivative due to the electronic properties of the dibenzofuran ring system. To further enhance this selectivity:
-
Choice of Solvent: The solvent can influence the regioselectivity. Non-polar solvents like carbon disulfide (CS₂) are often preferred as they can favor the formation of the less sterically hindered 2-isomer.
-
Control of Temperature: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored 2-isomer.
-
Catalyst-Substrate Complex: The nature of the complex formed between the Lewis acid and the acylating agent can influence the steric bulk of the electrophile, thereby affecting the position of attack.
Q4: What are the common byproducts in this synthesis, and how can I minimize their formation?
A4: Common byproducts include:
-
3-Acetyldibenzofuran: This is the primary isomeric byproduct.
-
Di-acetyldibenzofuran: Over-acylation can lead to the formation of di-substituted products.
-
Unreacted Dibenzofuran: Incomplete reaction will leave starting material in the product mixture.
To minimize byproduct formation, you can:
-
Use a Stoichiometric Amount of Acylating Agent: Carefully controlling the molar ratio of the acylating agent to dibenzofuran can reduce the likelihood of di-acylation.
-
Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed, preventing over-reaction.
Q5: What is the best way to purify the crude this compound?
A5: Purification of this compound is typically achieved through recrystallization. The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Experiment with different solvents to find the optimal one for your specific impurity profile. Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst: Aluminum chloride is hygroscopic and can be deactivated by moisture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Handle AlCl₃ in a dry environment (e.g., glove box or under an inert atmosphere). |
| Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | Monitor the reaction progress by TLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction Conditions Favoring Isomer Formation: High temperatures or certain solvents can lead to the formation of the 3-acetyl isomer. | Conduct the reaction at a lower temperature. Use a non-polar solvent like carbon disulfide. |
| Presence of Di-acylated Byproducts | Excess Acylating Agent: Using too much acetyl chloride or acetic anhydride can lead to multiple acylations on the dibenzofuran ring. | Use a 1:1 molar ratio of dibenzofuran to the acylating agent. Add the acylating agent dropwise to the reaction mixture to maintain a low concentration. |
| Product is an Oil and Does Not Solidify | Presence of Impurities: Isomeric byproducts or residual solvent can prevent the product from crystallizing. | Attempt purification by column chromatography to separate the desired product from impurities. Try different recrystallization solvents or a combination of solvents. |
| Difficulty in Separating 2- and 3-Acetyldibenzofuran Isomers | Similar Physical Properties: The isomers can have very similar polarities and solubilities, making separation challenging. | Fractional Recrystallization: This technique can be effective if there is a slight difference in the solubility of the isomers in a particular solvent. Column Chromatography: Use a long column with a shallow solvent gradient to improve resolution. Consider using a different stationary phase like alumina. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Dibenzofuran
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Dibenzofuran
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂) or Nitrobenzene
-
Hydrochloric Acid (HCl), dilute
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add dibenzofuran and anhydrous carbon disulfide.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Acylating Agent Addition: Add acetyl chloride (dissolved in anhydrous carbon disulfide) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization Data for this compound:
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons and the methyl protons of the acetyl group.
-
¹³C NMR (CDCl₃): Chemical shifts (δ) will be observed for the carbonyl carbon, the methyl carbon, and the aromatic carbons.
Data Presentation
Table 1: Influence of Solvent on the Yield of this compound
| Solvent | Acylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |
| Carbon Disulfide | Acetyl Chloride | AlCl₃ | Reflux | 2 | Data not available in search results | |
| Nitrobenzene | Acetyl Chloride | AlCl₃ | Room Temp | 24 | Data not available in search results |
Note: Specific yield data under these exact comparative conditions were not available in the provided search results. This table structure is provided as a template for researchers to populate with their experimental data.
Table 2: Comparison of Different Acylating Agents
| Acylating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |
| Acetyl Chloride | Carbon Disulfide | AlCl₃ | Reflux | 2 | Data not available in search results | |
| Acetic Anhydride | Carbon Disulfide | AlCl₃ | Reflux | 2 | Data not available in search results |
Note: Specific yield data under these exact comparative conditions were not available in the provided search results. This table structure is provided as a template for researchers to populate with their experimental data.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
optimizing reaction conditions for 2-Acetyldibenzofuran synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-acetyldibenzofuran. Our aim is to help you optimize reaction conditions, maximize yields, and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of dibenzofuran using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Q2: What is the expected regioselectivity for the Friedel-Crafts acylation of dibenzofuran?
A2: The Friedel-Crafts acylation of dibenzofuran shows a distinct regioselectivity. The positional reactivity order is 2 > 3 > 1 > 4.[1] This means that the acetyl group will preferentially add to the 2-position, making it the major product. However, the formation of other isomers, particularly 3-acetyldibenzofuran, is a common issue that needs to be addressed through optimization of reaction conditions.
Q3: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A3: A stoichiometric amount of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often necessary because the catalyst forms a complex with the ketone product. This complexation deactivates the catalyst, preventing it from participating further in the reaction.
Q4: What are some common side reactions to be aware of during the synthesis?
A4: Besides the formation of regioisomers, other potential side reactions include polysubstitution (the addition of more than one acetyl group), especially if the reaction conditions are too harsh, and potential degradation of the starting material or product under strong acidic conditions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (dibenzofuran) and the formation of the product.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the dibenzofuran spot has completely disappeared. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as higher temperatures can sometimes lead to more side products. |
| Catalyst Inactivity | - Use Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. - Fresh Catalyst: Use a fresh, unopened container of the Lewis acid catalyst whenever possible. |
| Suboptimal Reagent Stoichiometry | - Adjust Molar Ratios: The molar ratio of the Lewis acid to the acylating agent and the substrate is critical. A common starting point is a 1:1.1:1.2 ratio of dibenzofuran:acetyl chloride:AlCl₃. Experiment with slight variations to find the optimal ratio for your setup. |
| Product Loss During Workup | - Careful Quenching: The reaction is typically quenched by pouring it onto a mixture of ice and concentrated HCl. This should be done slowly and carefully to avoid decomposition of the product. - Efficient Extraction: Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate. |
Issue 2: Poor Regioselectivity (Significant Formation of 3-Acetyldibenzofuran)
Question: I am observing a significant amount of the 3-acetyl isomer in my product mixture. How can I improve the selectivity for the 2-position?
Answer: Achieving high regioselectivity is a key challenge. The choice of catalyst and solvent can have a significant impact.
| Parameter | Recommendation for Higher 2-Selectivity |
| Catalyst | - Milder Lewis Acids: While AlCl₃ is a strong catalyst, it can sometimes lead to lower selectivity. Consider experimenting with milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). - Heterogeneous Catalysts: Zeolites and other solid acid catalysts have been shown to improve regioselectivity in Friedel-Crafts reactions and offer the advantage of easier separation.[2] |
| Solvent | - Solvent Choice: The solvent can influence the steric hindrance around the different positions of the dibenzofuran ring. Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene. It is recommended to perform small-scale trials with different solvents to determine the best option for 2-selectivity. |
| Temperature | - Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered 2-isomer. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Dibenzofuran
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with calcium chloride or an oil bubbler). Ensure all glassware is thoroughly dried.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to the flask. Add anhydrous DCM to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: Dissolve dibenzofuran (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the dibenzofuran solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.
Visualizing the Workflow and Troubleshooting
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers [cris.unibo.it]
- 2. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites | Faculty members [faculty.ksu.edu.sa]
Technical Support Center: Characterization of 2-Acetyldibenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of 2-Acetyldibenzofuran. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral data for this compound?
A1: The following tables summarize the expected quantitative data for the characterization of this compound based on common analytical techniques.
Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H) | ~ 7.40 - 8.20 | Multiplet | 7H |
| Acetyl (CH₃) | ~ 2.65 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 197.0 |
| Aromatic (C) | ~ 111.0 - 157.0 |
| Acetyl (CH₃) | ~ 26.8 |
Table 3: Predicted Infrared (IR) Spectral Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of the aromatic rings. |
| C=O Stretch (Ketone) | 1700 - 1680 | Strong absorption characteristic of an aryl ketone. |
| C-O-C Stretch (Ether) | 1300 - 1000 | Characteristic of the furan ring ether linkage. |
| Aromatic C=C Bending | 1600 - 1475 | Multiple bands confirming the aromatic structure. |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
| m/z | Proposed Fragment | Notes |
| 210 | [M]⁺ | Molecular ion peak. |
| 195 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 167 | [M - COCH₃]⁺ | Loss of the acetyl group. |
| 139 | [C₁₁H₇]⁺ | Further fragmentation of the dibenzofuran ring. |
Troubleshooting Guides
NMR Spectroscopy
Q2: My ¹H NMR spectrum shows broad or distorted peaks. What could be the cause?
A2: Broad or distorted peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening. Diluting the sample may resolve this issue.
-
Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. Ensure your sample is free from such contaminants.
-
Incomplete Dissolution: If the sample is not fully dissolved, it can lead to a non-homogeneous solution and affect peak shape. Ensure complete dissolution, using sonication if necessary.
Q3: The integration of my aromatic protons in the ¹H NMR is not accurate.
A3: Inaccurate integration can be due to:
-
Overlapping Peaks: The aromatic signals of this compound may overlap, making direct integration challenging. Using a higher field NMR instrument can improve resolution.
-
Baseline Distortion: A non-flat baseline can lead to integration errors. Ensure proper baseline correction has been applied during data processing.
-
Relaxation Delay: For quantitative analysis, ensure an adequate relaxation delay (d1) is used during acquisition to allow for full relaxation of all protons.
Q4: I am not observing the expected number of signals in my ¹³C NMR spectrum.
A4: Missing signals in a ¹³C NMR spectrum can be due to:
-
Quaternary Carbons: Quaternary carbons often have long relaxation times and can show very weak signals. Increasing the number of scans or adjusting the relaxation delay can help in their observation.
-
Low Concentration: If the sample concentration is too low, some signals may be lost in the noise. Concentrating the sample or increasing the acquisition time can improve the signal-to-noise ratio.
Experimental Workflow for NMR Analysis
Infrared (IR) Spectroscopy
Q5: The C=O peak in my IR spectrum is shifted from the expected value.
A5: The position of the carbonyl (C=O) stretching vibration is sensitive to its environment.
-
Conjugation: As an aryl ketone, the C=O group of this compound is conjugated with the aromatic system, which lowers its stretching frequency compared to a non-conjugated ketone.
-
Solvent Effects: The polarity of the solvent used for sample preparation can influence the position of the C=O peak.
-
Hydrogen Bonding: If the sample contains impurities capable of hydrogen bonding (e.g., water, alcohols), this can also cause a shift in the C=O absorption.
Q6: I am observing a broad peak in the 3200-3500 cm⁻¹ region of my IR spectrum.
A6: A broad absorption in this region is characteristic of an O-H stretching vibration. This could indicate the presence of water or alcohol as an impurity in your sample. Ensure your sample and the KBr (if used for pellet preparation) are thoroughly dry.
Mass Spectrometry (MS)
Q7: I am not observing the molecular ion peak in my mass spectrum.
A7: The absence of a molecular ion peak can occur with certain ionization techniques or with molecules that are prone to fragmentation.
-
Ionization Method: Electron Ionization (EI) can sometimes lead to extensive fragmentation, making the molecular ion peak weak or absent. Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Fragmentation: this compound may readily fragment upon ionization. Look for characteristic fragment ions, such as the loss of a methyl or acetyl group, to confirm the identity of the compound. The fragmentation of 2-aroylbenzofuran derivatives often involves the formation of acylium ions.[1]
Q8: My mass spectrum shows unexpected peaks.
A8: Unexpected peaks can be due to:
-
Impurities: The sample may contain impurities from the synthesis or purification process.
-
Isotopes: The presence of isotopes (e.g., ¹³C) will result in small peaks at M+1, M+2, etc.
-
Adduct Formation: In ESI-MS, adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) are commonly observed.
Logical Troubleshooting Flow for Mass Spectrometry
High-Performance Liquid Chromatography (HPLC)
Q9: I am seeing peak tailing or fronting in my HPLC chromatogram.
A9: Asymmetrical peaks are a common issue in HPLC.
-
Peak Tailing: This can be caused by interactions between the analyte and active sites on the column packing material, or by a mismatch between the sample solvent and the mobile phase.
-
Peak Fronting: This is often a sign of column overload. Try injecting a smaller amount of the sample.
Q10: My retention time is not consistent between runs.
A10: Fluctuations in retention time can be caused by:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation.
-
Column Temperature: Variations in column temperature can affect retention. Using a column oven will provide better temperature control.
-
Flow Rate Instability: Check the HPLC pump for any leaks or pressure fluctuations that could cause an unstable flow rate.
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
General Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan by selecting the molecular ion peak ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).
General Protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30 °C.
-
Set the UV detection wavelength to an appropriate value (e.g., 254 nm).
-
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution.
References
Technical Support Center: Synthesis of 2-Acetyldibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Acetyldibenzofuran. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Friedel-Crafts acylation?
A1: The most common impurities encountered during the Friedel-Crafts acylation of dibenzofuran include:
-
Regioisomers: The primary impurities are typically other isomers of acetyldibenzofuran. Due to the nature of electrophilic aromatic substitution on the dibenzofuran ring system, acylation can occur at positions other than the desired C-2 position. The most likely regioisomers are 3-acetyldibenzofuran and 4-acetyldibenzofuran. The formation of these isomers is a well-documented challenge in the acylation of similar heterocyclic compounds.
-
Polysubstituted Products: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur, leading to diacetyldibenzofuran isomers. The introduction of the first acetyl group deactivates the ring, making a second acylation less favorable, but it can happen under forcing reaction conditions.[1]
-
Unreacted Starting Materials: Residual dibenzofuran and the acylating agent (e.g., acetic anhydride or acetyl chloride) may remain if the reaction does not go to completion.
-
Byproducts from the Catalyst: The Lewis acid catalyst (commonly aluminum chloride, AlCl₃) can complex with the product and may lead to byproducts during workup if not properly quenched and removed.
Q2: I see multiple spots on my TLC plate after the reaction. How can I identify them?
A2: Multiple spots on a TLC plate suggest a mixture of products and/or unreacted starting materials. Here’s a systematic approach to their identification:
-
Co-spotting: Spot your reaction mixture alongside the dibenzofuran starting material on the same TLC plate. One of the spots in your mixture should correspond to the starting material.
-
Relative Polarity: The product, this compound, is more polar than the starting dibenzofuran due to the ketone group. Therefore, the product spot will have a lower Rf value. Isomeric acetyldibenzofurans will likely have very similar Rf values, making them difficult to distinguish by TLC alone.
-
Visualization: Use a UV lamp to visualize the spots. Aromatic compounds like dibenzofuran and its acylated derivatives are typically UV active. Staining with an appropriate agent (e.g., potassium permanganate) can also help visualize non-UV active impurities.
Q3: My NMR spectrum shows more peaks than expected for pure this compound. How can I identify the impurities?
A3: The presence of extra peaks in your ¹H or ¹³C NMR spectrum indicates impurities. Here’s how to approach the analysis:
-
Starting Material: Compare your spectrum with the known spectrum of dibenzofuran. The characteristic aromatic signals of the starting material may be present.
-
Solvent Residues: Consult tables of common NMR solvent impurities to identify any residual solvents from your reaction or purification.
Q4: How can I minimize the formation of isomeric impurities during the synthesis?
A4: Controlling the regioselectivity of the Friedel-Crafts acylation is key to minimizing isomeric impurities. Consider the following strategies:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can influence the isomer distribution. Experimenting with different Lewis acids (e.g., SnCl₄, ZnCl₂) or varying the stoichiometry of AlCl₃ may yield better results.
-
Solvent: The reaction solvent can play a role in the regioselectivity of the acylation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC until the starting material is consumed. Ensure the reaction is stirred efficiently and run for a sufficient amount of time. |
| Moisture Contamination | Friedel-Crafts reactions are highly sensitive to moisture. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. |
| Suboptimal Catalyst Activity | Use a fresh, high-purity Lewis acid catalyst. The activity of AlCl₃ can diminish with improper storage. |
| Product Loss During Workup | Ensure complete quenching of the Lewis acid with ice-cold water or dilute acid. Extract the product thoroughly from the aqueous layer with a suitable organic solvent. |
Issue 2: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution of Isomers | Isomers of acetyldibenzofuran often have similar polarities, making separation by standard column chromatography challenging. Use a high-performance silica gel and a carefully optimized eluent system with a shallow gradient. Preparative TLC or HPLC may be necessary for complete separation. |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, purification by column chromatography is the primary method. Ensure the removal of all solvent from the purified fractions under high vacuum. |
| Product Streaking on TLC/Column | The ketone functional group can sometimes interact strongly with the silica gel. Adding a small amount of a slightly more polar solvent or a few drops of triethylamine to the eluent can sometimes improve the chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general procedure and may require optimization.
Materials:
-
Dibenzofuran
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of dibenzofuran (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
After the addition of the dibenzofuran solution, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until all the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product can be identified by TLC analysis.
Visualizations
Logical Workflow for Troubleshooting Impurity Issues
Caption: A flowchart outlining the logical steps for identifying and addressing common impurities encountered during the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification of this compound using Friedel-Crafts acylation.
References
Technical Support Center: Regioisomer Formation in Dibenzofuran Acylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of dibenzofuran acylation.
Frequently Asked Questions (FAQs)
Q1: What are the major regioisomers formed during the Friedel-Crafts acylation of dibenzofuran?
A1: The Friedel-Crafts acylation of unsubstituted dibenzofuran typically yields a mixture of regioisomers. The primary products result from electrophilic attack at the 2, 3, 1, and 4 positions. The general positional reactivity order is 2 > 3 > 1 ≥ 4.[1] Therefore, 2-acetyldibenzofuran is usually the major product, followed by the 3-acyl derivative. The formation of 1- and 4-acyl isomers is generally minor.
Q2: How does the choice of Lewis acid catalyst affect the regioselectivity of the reaction?
A2: The Lewis acid catalyst plays a crucial role in activating the acylating agent. While strong Lewis acids like aluminum chloride (AlCl₃) are commonly used, their high reactivity can sometimes lead to lower selectivity. In the acylation of related benzofuran systems, using ferric chloride (FeCl₃) has been reported to reduce the formation of unwanted isomers compared to stronger Lewis acids like AlCl₃ or stannic chloride (SnCl₄).[2] The choice and concentration of the Lewis acid can also influence the reaction by forming complexes with the substrate or product, thereby altering the electron density and steric environment of the dibenzofuran ring system.
Q3: Can the solvent choice influence the ratio of regioisomers formed?
A3: Yes, solvent effects can be very significant in controlling regioselectivity. For substituted dibenzofurans, a dramatic solvent effect has been observed. Nitrohydrocarbon solvents (e.g., nitrobenzene, nitroethane) tend to favor acylation at the 8-position, while chlorohydrocarbon solvents (e.g., dichloromethane, 1,2-dichloroethane) favor the 7-position.[3][4] This is attributed to the specific solvation of the intermediate σ-complex. While this data is for a substituted derivative, it strongly suggests that solvent polarity and coordinating ability are critical parameters to investigate for controlling isomer distribution in the acylation of unsubstituted dibenzofuran.
Q4: What is the general mechanism for the Friedel-Crafts acylation of dibenzofuran?
A4: The reaction proceeds via an electrophilic aromatic substitution mechanism. First, the Lewis acid catalyst (e.g., AlCl₃) coordinates to the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the dibenzofuran ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate. Finally, a base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom that was attacked, restoring aromaticity and yielding the acylated dibenzofuran product and regenerating the catalyst.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Regioselectivity / Mixture of Isomers | - Reaction Conditions: Temperature, reaction time, and order of addition can influence selectivity. - Lewis Acid: The choice and amount of Lewis acid can affect the outcome. - Solvent: The solvent polarity and coordinating ability can significantly alter the isomer ratio.[3] | - Optimize Temperature: Run the reaction at a lower temperature to favor the thermodynamically more stable product, which is often the 2-isomer. - Vary Lewis Acid: Screen different Lewis acids such as FeCl₃, ZnCl₂, or milder options if a less reactive acylating agent is used. Consider using a solid-supported acid catalyst for easier separation and potentially higher selectivity. - Solvent Screening: Conduct small-scale reactions in a variety of solvents with different polarities, such as nitrobenzene, carbon disulfide, dichloromethane, and 1,2-dichloroethane, to determine the optimal solvent for the desired regioisomer. |
| Low Yield of Acylated Product | - Incomplete Reaction: Insufficient reaction time or temperature. - Deactivated Substrate: The presence of electron-withdrawing groups on the dibenzofuran ring can hinder the reaction. - Catalyst Inactivation: Moisture in the reaction can deactivate the Lewis acid catalyst. | - Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC-MS to ensure it goes to completion. - Use a Stronger Lewis Acid: If the substrate is deactivated, a more potent Lewis acid like AlCl₃ might be necessary. - Ensure Anhydrous Conditions: Use freshly distilled solvents and dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Polyacylated Products | - Excess Acylating Agent: Using a large excess of the acylating agent can lead to multiple acyl groups being added to the ring. - High Reaction Temperature: More forcing conditions can promote polysubstitution. | - Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acylating agent. - Lower the Temperature: Perform the reaction at a reduced temperature to minimize over-acylation. |
| Difficulty in Separating Regioisomers | - Similar Polarity: The regioisomers often have very similar polarities, making chromatographic separation challenging. | - Optimize Chromatography: Use a long column with a shallow solvent gradient for flash chromatography. Consider using a different stationary phase (e.g., alumina) or a different solvent system. - Recrystallization: Attempt to selectively recrystallize one of the isomers from a suitable solvent or solvent mixture. - Derivatization: In some cases, derivatizing the mixture (e.g., reduction of the ketone) may alter the physical properties enough to allow for easier separation. |
Data Presentation
Table 1: Influence of Reaction Parameters on Regioisomer Distribution in Dibenzofuran Acylation (Illustrative)
| Parameter | Condition A | Condition B | Expected Outcome | Reference |
| Acylating Agent | Acetyl Chloride | Benzoyl Chloride | The reactivity order (2 > 3 > 1 ≥ 4) is generally maintained, but steric hindrance from a bulkier acyl group may slightly alter the isomer ratios. | |
| Lewis Acid | AlCl₃ (strong) | FeCl₃ (milder) | FeCl₃ may lead to a cleaner reaction with a lower proportion of minor isomers compared to AlCl₃. | |
| Solvent | Dichloromethane | Nitrobenzene | Based on studies of substituted dibenzofurans, non-coordinating polar solvents like nitrobenzene may favor acylation at different positions compared to halogenated solvents. | |
| Temperature | 0 °C | Room Temperature | Lower temperatures generally favor the formation of the thermodynamically preferred isomer (typically the 2-acyl product). | General Principle |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acetylation of Dibenzofuran
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane or nitrobenzene) to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve dibenzofuran (1.0 eq.) in the same dry solvent and add it to the stirred suspension. Subsequently, add acetyl chloride (1.05 eq.) dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the regioisomers.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation on Dibenzofuran.
Caption: Troubleshooting workflow for resolving regioisomer formation.
References
- 1. Solvent effects on isomer distributions and relative rates in Friedel–Crafts benzylation and benzoylation of dibenzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. EP0210156A1 - Molecular complexes formed from a benzofurane derivative and aluminium chloride, their preparation and their use - Google Patents [patents.google.com]
- 3. Solvent effects on isomer distributions in acylation of 1,2,3,4-tetramethyldibenzofuran: regiospecific solvation of the intermediate σ-complex - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effects on isomer distributions in acylation of 1,2,3,4-tetramethyldibenzofuran: regiospecific solvation of the intermediate σ-complex - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
stability issues of 2-Acetyldibenzofuran under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Acetyldibenzofuran under various experimental conditions.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Compound degradation observed during purification by silica gel chromatography.
-
Question: I am observing significant loss of my this compound sample during purification on a silica gel column. What could be the cause and how can I prevent it?
-
-
Troubleshooting Steps:
-
Minimize Contact Time: Do not let the compound sit on the silica gel for extended periods.
-
Use Deactivated Silica: Consider using silica gel that has been deactivated with a base, such as triethylamine, mixed in with your solvent system. A common practice is to add 0.1-1% triethylamine to the eluent.
-
Alternative Chromatography: If the issue persists, consider alternative purification methods such as neutral alumina chromatography or recrystallization.
-
-
Issue 2: Sample discoloration or degradation upon storage.
-
Question: My solid sample of this compound has turned yellow/brown upon storage, and I suspect it has degraded. What are the optimal storage conditions?
-
Answer: Discoloration can be an indication of degradation, possibly due to light exposure or oxidation. While specific photostability data for this compound is scarce, related compounds like 2-nitrodibenzofuran are known to be light-sensitive.
-
Recommended Storage Protocol:
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Low Temperature: Store at a low temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize thermal degradation.
-
-
Issue 3: Inconsistent results in biological assays.
-
Question: I am getting inconsistent results when using a stock solution of this compound in my biological assays. Could the compound be unstable in my solvent?
-
Answer: The stability of this compound in solution can be dependent on the solvent and storage conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected thermal stability of this compound?
-
Q2: Is this compound sensitive to acidic or basic conditions?
-
A2: There is no direct experimental data on the stability of this compound under acidic or basic conditions. However, as a general precaution, it is recommended to maintain a neutral pH when working with the compound in aqueous solutions, as both strongly acidic and basic conditions can potentially promote hydrolysis or other degradation pathways.
-
-
Q3: What are the recommended solvents for dissolving and storing this compound?
-
A3: this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. For biological assays, DMSO is a common choice for preparing stock solutions. It is recommended to prepare stock solutions at a high concentration and store them at low temperatures, protected from light. The stability in aqueous buffers over time should be experimentally verified.
-
-
Q4: Are there any known degradation pathways for this compound?
-
A4: Specific degradation pathways for this compound under experimental conditions are not well-documented in the literature. However, based on the structure of dibenzofuran, potential degradation could involve enzymatic or chemical oxidation of the furan ring, similar to the biodegradation pathways of the parent compound which can lead to ring-opening.
Caption: Potential degradation pathways of this compound.
-
Data Summary
Due to the limited publicly available quantitative stability data for this compound, the following table provides general recommendations for handling and storage to minimize potential degradation.
| Condition | Recommendation | Rationale |
| Storage (Solid) | Store at 2-8°C or -20°C, protected from light, under an inert atmosphere. | To minimize thermal and photo-degradation, and oxidation. |
| Storage (Solution) | Store in a tightly sealed container at -20°C or -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles. | To maintain solution integrity and prevent degradation. |
| pH (Aqueous Sol.) | Maintain a neutral pH (around 7). | To avoid potential acid or base-catalyzed degradation. |
| Purification | Use rapid chromatographic techniques. Consider deactivated silica or alternative methods if degradation is observed. | To minimize contact time with potentially reactive stationary phases. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
-
Stock Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution to a typical experimental concentration in the desired buffer or media.
-
Incubation: Incubate the working solution under various conditions to be tested (e.g., different temperatures, light exposure).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Evaluation: Compare the peak area of this compound at different time points to the initial time point (T=0) to determine the percentage of the compound remaining.
Protocol 2: Recommended Handling Procedure
-
Weighing and Dissolving: Handle the solid compound in an area with minimal light exposure. Use a high-quality solvent to prepare solutions.
-
Filtration: If necessary, filter the solution through a compatible filter (e.g., PTFE syringe filter for organic solvents).
-
Storage: Immediately after preparation, store the solution in an appropriate container (e.g., amber glass vial) at a low temperature and protected from light.
-
Usage: When using the solution, allow it to come to room temperature before opening to prevent condensation. Use a fresh aliquot for each experiment to avoid contamination and degradation of the main stock.
Technical Support Center: Overcoming Low Solubility of 2-Acetyldibenzofuran in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of 2-Acetyldibenzofuran.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: The inherent hydrophobicity of this compound leads to poor aqueous solubility. The first and simplest approach is to use a co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%, ideally <0.1%) to not affect your experimental system. Always include a vehicle control with the same final concentration of the co-solvent in your experiments.[1][2]
Q2: I'm observing precipitation of this compound even after using a co-solvent. What are my next options?
A2: If precipitation occurs upon dilution of the co-solvent stock, you can explore several advanced solubilization techniques. These include the use of cyclodextrins, surfactants, or formulating the compound as a solid dispersion or nanoemulsion.[3][4][5] The choice of method will depend on your specific experimental requirements, such as the desired final concentration and the tolerance of your assay to various excipients.
Q3: How can cyclodextrins help improve the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Q4: What role do surfactants play in solubilizing hydrophobic compounds like this compound?
A4: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap insoluble compounds like this compound, effectively increasing their concentration in the aqueous phase. Non-ionic surfactants such as Tween® 80 or Pluronic® F68 are often preferred due to their lower toxicity in biological systems.
Q5: Can adjusting the pH of my buffer improve the solubility of this compound?
A5: The solubility of ionizable compounds can be significantly influenced by pH. However, this compound is a neutral molecule and lacks easily ionizable functional groups. Therefore, pH adjustment is unlikely to have a significant impact on its aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | The compound's solubility limit in the final aqueous buffer is exceeded. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (if tolerated by the assay). 3. Employ a more effective solubilization technique like cyclodextrin complexation or surfactant-based formulations. |
| Inconsistent results between experiments | The compound is not fully dissolved, leading to variations in the effective concentration. | 1. Ensure the stock solution is clear and free of particulates before each use. 2. Use sonication or gentle warming to aid dissolution in the stock solvent. 3. Prepare fresh dilutions for each experiment. |
| Vehicle control shows unexpected activity | The co-solvent or other excipients are interfering with the assay. | 1. Lower the final concentration of the co-solvent or excipient. 2. Test alternative co-solvents (e.g., ethanol, PEG 400). 3. If using cyclodextrins or surfactants, ensure they are used at concentrations that do not affect the biological system. |
| Low bioavailability in in vivo studies | Poor aqueous solubility leading to limited absorption. | 1. Formulate this compound as a solid dispersion or a nanoemulsion to improve its dissolution rate and bioavailability. 2. Consider parenteral administration using a solubilized formulation. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Preparation of Cyclodextrin Paste: Weigh a specific amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) and place it in a mortar. Add a small volume of a 50:50 (v/v) water-ethanol solution to form a thick, uniform paste.
-
Incorporation of this compound: Add the pre-weighed this compound to the cyclodextrin paste.
-
Kneading: Triturate the mixture thoroughly for 30-60 minutes. The mixture should maintain a paste-like consistency. If necessary, add a small amount of the water-ethanol solution.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverization and Storage: Grind the dried complex into a fine powder and store it in a desiccator.
Protocol 2: Formulation of a this compound Nanoemulsion (High-Pressure Homogenization)
-
Preparation of the Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration. Gentle heating may be required.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween® 80) and a co-surfactant (e.g., propylene glycol).
-
Formation of the Primary Emulsion: Add the oil phase to the aqueous phase dropwise while continuously stirring with a high-speed mechanical stirrer.
-
High-Pressure Homogenization: Pass the primary emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size to the nanometer range.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, and zeta potential.
Visualizations
Caption: Workflow for addressing the low solubility of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
Technical Support Center: Spectroscopic Analysis of 2-Acetyldibenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the spectroscopic analysis of 2-Acetyldibenzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of this compound?
A1: this compound is an aromatic ketone containing a dibenzofuran moiety. Its spectroscopic data will reflect these structural features. The Infrared (IR) spectrum should show characteristic peaks for a carbonyl group (C=O) and aromatic C-H and C=C bonds. The Nuclear Magnetic Resonance (NMR) spectra will display signals in the aromatic region corresponding to the protons and carbons of the dibenzofuran ring system, along with signals for the acetyl group. The Mass Spectrum (MS) will show a molecular ion peak corresponding to its molecular weight and fragmentation patterns typical for aromatic ketones.
Q2: I am having trouble dissolving this compound for NMR analysis. What solvents are recommended?
A2: Due to its aromatic and relatively nonpolar structure, this compound should be soluble in common deuterated organic solvents. Chloroform-d (CDCl₃) is a standard choice for initial trials. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[1] It is crucial to use a solvent that does not have signals overlapping with the analyte's peaks of interest.[1]
Q3: My FT-IR spectrum has a very broad peak in the 3200-3500 cm⁻¹ region, obscuring other signals. What could be the cause?
A3: A broad peak in this region is typically due to O-H stretching, which indicates the presence of water or alcohol contamination in your sample or the KBr pellet (if used).[2][3] Ensure your sample is completely dry and store KBr in a desiccator to prevent moisture absorption.[2]
Q4: The baseline of my FT-IR spectrum is noisy or drifting. How can I improve it?
A4: A noisy or drifting baseline can result from several factors, including instrument instability, atmospheric interference (especially from CO₂), or a dirty ATR crystal. To resolve this, allow the instrument to stabilize, purge the sample chamber with a dry gas like nitrogen, and ensure the ATR crystal is clean before running a background and your sample.
Q5: In the mass spectrum, I am not observing the molecular ion peak. What could be the reason?
A5: For some molecules, the molecular ion can be unstable and fragment immediately after ionization, leading to a very weak or absent molecular ion peak. This is particularly true for certain ionization techniques. Consider using a softer ionization method if available. Also, ensure proper tuning of the mass spectrometer.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 7.5 - 7.7 | d | 8.0 - 9.0 |
| H-3 | 8.0 - 8.2 | d | 1.5 - 2.5 |
| H-4 | 7.6 - 7.8 | ddd | 8.0 - 9.0, 7.0 - 8.0, 1.0 - 2.0 |
| H-6 | 7.4 - 7.6 | ddd | 8.0 - 9.0, 7.0 - 8.0, 1.0 - 2.0 |
| H-7 | 7.3 - 7.5 | t | 7.0 - 8.0 |
| H-8 | 7.9 - 8.1 | d | 7.0 - 8.0 |
| H-9 | 7.5 - 7.7 | d | 7.0 - 8.0 |
| -COCH₃ | 2.6 - 2.8 | s | - |
Disclaimer: This is a predicted spectrum based on known chemical shifts for similar aromatic ketones and dibenzofuran structures. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 205 |
| Aromatic C-O | 155 - 165 |
| Aromatic C-C | 110 - 150 |
| -COCH₃ | 25 - 35 |
Disclaimer: This is a predicted spectrum based on known chemical shifts for aromatic ketones and dibenzofuran structures.
Table 3: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1680 - 1660 | C=O Stretch (Aryl Ketone) | Strong |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |
| 1300 - 1000 | C-O-C Stretch (Dibenzofuran) | Strong |
| 900 - 675 | Aromatic C-H Bend (Out-of-plane) | Strong |
Disclaimer: These are predicted peak ranges based on typical values for aromatic ketones and dibenzofurans.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment |
| 210 | [M]⁺ (Molecular Ion) |
| 195 | [M - CH₃]⁺ |
| 167 | [M - COCH₃]⁺ |
| 139 | [Dibenzofuran - H]⁺ |
Disclaimer: This is a predicted fragmentation pattern based on the fragmentation of similar 2-aroylbenzofurans.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent residual peak.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Clean the ATR crystal and press thoroughly after the measurement.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute this stock solution to the appropriate concentration for the specific mass spectrometer being used.
-
-
Instrument Setup and Data Acquisition:
-
Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer techniques like Electrospray Ionization (ESI) may be used to emphasize the molecular ion.
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).
-
Acquire the mass spectrum over an appropriate m/z range.
-
If fragmentation analysis is desired, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Troubleshooting Guides
NMR Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | Poor shimming; Sample too concentrated; Presence of paramagnetic impurities. | Re-shim the instrument; Dilute the sample; Purify the sample to remove metal contaminants. |
| Overlapping peaks in the aromatic region | Insufficient magnetic field strength; Inappropriate solvent. | Use a higher field NMR spectrometer if available; Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts. |
| Unexpected peaks in the spectrum | Contaminated NMR tube or solvent; Presence of residual solvent from synthesis/purification. | Use a clean, dry NMR tube and fresh, high-quality deuterated solvent; Ensure the sample is thoroughly dried under high vacuum to remove residual solvents. |
FT-IR Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very weak signal | Poor sample-to-crystal contact (ATR); Sample too dilute (solution). | Re-apply the sample and ensure adequate pressure is applied with the ATR press; Concentrate the solution or use a longer pathlength cell. |
| Distorted peak shapes | Detector saturation (peaks are flat at the bottom); Incorrect baseline correction. | Use less sample or reduce the signal intensity; Re-process the spectrum with appropriate baseline correction. |
| Sharp, strong peaks around 2350 cm⁻¹ | Atmospheric CO₂ in the beam path. | Purge the instrument with a dry, inert gas (e.g., nitrogen); Collect a fresh background spectrum. |
Mass Spectrometry Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No signal or low ion intensity | Sample concentration is too low; Inefficient ionization; Instrument not properly tuned. | Increase the sample concentration; Optimize ionization source parameters (e.g., temperature, voltages); Tune and calibrate the mass spectrometer. |
| Inconsistent fragmentation pattern | Fluctuating collision energy in MS/MS; Presence of co-eluting impurities. | Ensure stable collision energy settings; Improve chromatographic separation to isolate the compound of interest. |
| Contamination peaks in the spectrum | Contaminated solvent or sample vial; Carryover from a previous injection. | Use high-purity solvents and clean vials; Run blank injections between samples to clean the system. |
Visualizations
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Caption: A logical decision tree for troubleshooting common spectroscopic issues.
References
Validation & Comparative
Validating the Biological Activity of 2-Acetyldibenzofuran In Vitro: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of 2-Acetyldibenzofuran, a member of the benzofuran and dibenzofuran family of heterocyclic compounds, understanding its biological activity is paramount. While direct in vitro studies on this compound are not extensively documented in publicly available literature, the broader classes of benzofurans and dibenzofurans are known to exhibit a range of significant biological effects.[1][2][3][4] This guide provides a framework for the in vitro validation of this compound's potential biological activities by comparing it with other relevant compounds from the same chemical family and detailing the requisite experimental protocols.
Based on the known activities of its parent structures, two key potential biological activities for this compound are acetylcholinesterase inhibition and anti-inflammatory effects.
Acetylcholinesterase Inhibition: A Potential Application in Neurodegenerative Diseases
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease and other neurological disorders.[5] Several benzofuran derivatives have been identified as potent AChE inhibitors.
Comparative In Vitro Data for Acetylcholinesterase Inhibitors
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of various benzofuran derivatives, which can serve as a benchmark for evaluating this compound.
| Compound | AChE IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| Compound 20 (2-arylbenzofuran derivative) | 0.086 ± 0.01 | Donepezil | 0.085 ± 0.01 | |
| Physostigmine | Not specified in the provided text | - | - | |
| Donepezil | Not specified in the provided text | - | - | |
| Rivastigmine | 71.1 | - | - | |
| S-I 26 | 14 | Rivastigmine | 71.1 |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method for screening AChE inhibitors is the colorimetric assay developed by Ellman.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
Procedure:
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Test compound (this compound) and reference inhibitor solutions at various concentrations.
-
-
Assay in a 96-well plate:
-
Add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at 23°C).
-
Add the ATCI substrate solution to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 410-412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow for AChE Inhibition Assay
Anti-inflammatory Activity: Investigating a Common Benzofuran Property
Inflammation is a biological response implicated in numerous diseases. Benzofuran derivatives have been reported to possess anti-inflammatory properties. In vitro assays for anti-inflammatory activity often involve assessing the inhibition of protein denaturation and the stabilization of cell membranes.
Comparative In Vitro Data for Anti-inflammatory Agents
The following table presents data for known anti-inflammatory drugs and plant extracts, which can be used for comparison with this compound.
| Compound/Extract | Assay Type | IC50/EC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) | Source |
| CFR Methanol Extract | Not specified in the provided text | 1905 ± 119 | Indomethacin | 10288 ± 212 | |
| Passiflora edulis leaf extract | Hemolysis Inhibition | >100 | - | - | |
| Olax zeylanica leaf extract | Hemolysis Inhibition | >100 | - | - | |
| Ficus racemosa hot water extract | Egg Albumin Denaturation | Significant inhibition at 1000 | Ibuprofen, Prednisolone | - |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
Principle: Protein denaturation is a characteristic feature of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a solution of egg albumin or BSA in a suitable buffer.
-
Prepare various concentrations of the test compound (this compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium, acetylsalicylic acid).
-
-
Incubation:
-
Mix the protein solution with the test compound or standard drug.
-
Incubate the mixture at a physiological temperature (e.g., 37°C) for a short period (e.g., 20 minutes).
-
Induce denaturation by heating at a higher temperature (e.g., 51-70°C) for a defined time (e.g., 20-30 minutes).
-
-
Measurement:
-
After cooling, measure the turbidity of the solutions spectrophotometrically at around 660 nm.
-
-
Data Analysis:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
The IC50 value is determined from the dose-response curve.
-
Potential Signaling Pathway Involvement
While the direct signaling pathways affected by this compound are yet to be elucidated, related compounds have been shown to interact with key cellular signaling cascades. For instance, some benzopyran derivatives exert their effects through the GPR30/EGFR signaling pathway. Additionally, the Erk1/2 signaling pathway, which is crucial for cell proliferation and survival, can be modulated by various compounds and is a relevant target to investigate.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
Lack of Specific Data for 2-Acetyldibenzofuran Necessitates Broader Comparison of Dibenzofuran and Benzofuran Derivatives as Antifungal Agents
A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the antifungal activity of 2-Acetyldibenzofuran. While the broader class of dibenzofurans is recognized for its antimicrobial properties, quantitative data, such as Minimum Inhibitory Concentration (MIC) values for this compound against key fungal pathogens, are not presently available in published research.[1] Consequently, a direct comparison of this compound with established antifungal agents is not feasible.
This guide, therefore, provides a comparative analysis of the antifungal potential of the broader chemical classes to which this compound belongs: dibenzofuran and benzofuran derivatives. This comparison is based on available data for representative compounds from these classes against common fungal pathogens and established antifungal drugs.
Quantitative Antifungal Activity
The antifungal efficacy of various compounds is commonly quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the available MIC values for several benzofuran and dibenzofuran derivatives against clinically relevant fungal species, alongside data for standard antifungal agents for comparison. It is important to note that these are not direct comparisons with this compound.
Table 1: In Vitro Antifungal Activity of Benzofuran Derivatives against Candida albicans
| Compound/Drug | MIC (µg/mL) | Reference |
| Benzofuran Derivative (RO-09-4609) | In Vitro Activity | [2] |
| Benzofuran Derivative (RO-09-4879) | In Vivo Activity | [2] |
| Amphotericin B | 0.5 - 2 | [3][4] |
| Fluconazole | 0.25 - 2 | N/A |
Table 2: In Vitro Antifungal Activity of Dibenzofuran Derivatives against Candida albicans
| Compound/Drug | Antifungal Efficiency | Reference |
| Dibenzofuran bis(bibenzyl)s | Moderate | |
| Amphotericin B | MIC: 0.5 - 2 µg/mL |
Table 3: In Vitro Antifungal Activity of Benzofuran Derivatives against Aspergillus fumigatus
| Compound/Drug | Antifungal Activity | Reference |
| Benzofuran Derivatives | Significant | |
| Amphotericin B | MIC: 0.5 - 2 µg/mL | N/A |
| Voriconazole | MIC: 0.25 - 1 µg/mL | N/A |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for assessing the antifungal activity of a compound. The following is a generalized protocol based on the broth microdilution method, a standard procedure for antifungal susceptibility testing.
Broth Microdilution Method for Antifungal Susceptibility Testing
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a standardized concentration (typically 0.5 McFarland standard).
-
Preparation of Antifungal Agent Dilutions: The test compound (e.g., a benzofuran derivative) and control antifungal agents are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells containing only the growth medium and the fungal suspension (positive control) and wells with only the medium (negative control) are included.
-
Incubation: The inoculated plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours for yeasts, longer for some molds).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.
Potential Mechanisms of Action of Benzofuran and Dibenzofuran Derivatives
While the precise mechanism of action for this compound is unknown, studies on related benzofuran derivatives suggest potential antifungal mechanisms that differ from those of conventional agents.
-
Disruption of Calcium Homeostasis: Some benzofuran derivatives have been shown to mobilize intracellular calcium (Ca2+), which can disrupt cellular signaling pathways and lead to fungal cell death.
-
Inhibition of N-Myristoyltransferase (Nmt): Certain benzofuran derivatives act as inhibitors of fungal N-myristoyltransferase, an enzyme essential for the modification of proteins involved in various cellular processes, including signal transduction and membrane targeting.
These potential mechanisms are distinct from the modes of action of major antifungal drug classes:
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and leakage of cellular contents.
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.
Visualizing Potential Antifungal Mechanisms
The following diagrams illustrate the potential signaling pathways affected by benzofuran derivatives in comparison to the established mechanisms of standard antifungal agents.
Caption: Comparative overview of potential antifungal mechanisms.
Caption: Generalized workflow for MIC determination.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy of Benzofuran and Dibenzofuran Derivatives as Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of select benzofuran and dibenzofuran derivatives against their target kinases, benchmarked against established, well-characterized kinase inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in drug discovery and development.
Quantitative Comparison of Kinase Inhibitor Potency
The following tables summarize the in vitro potency (IC50 values) of the selected benzofuran and dibenzofuran derivatives against their respective kinase targets, alongside the potencies of well-established kinase inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Table 1: Comparison of Aurora B Kinase Inhibitors
| Compound | Class | Target Kinase | IC50 (nM) |
| S6 | Benzofuran Derivative | Aurora B | Not explicitly quantified in cited literature |
| Barasertib (AZD1152-HQPA) | Pyrazoloquinazoline | Aurora B | 0.37 |
| Danusertib (PHA-739358) | Pyrrolo-pyrazole | Aurora B | 79[1] |
Table 2: Comparison of Pim-1 Kinase Inhibitors
| Compound | Class | Target Kinase | IC50 (nM) |
| Compound 44 | Dibenzofuran Derivative | Pim-1 | Potent inhibitor, specific IC50 not detailed |
| AZD1208 | Imidazo[1,2-b]pyridazine | Pim-1 | 0.4[2] |
| PIM447 (LGH447) | Picolinamide | Pim-1 | Ki of 0.006[3] |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of novel therapeutic compounds. The following are detailed methodologies for in vitro kinase inhibition assays, based on the widely used ADP-Glo™ Kinase Assay format.
In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol outlines the steps to measure the inhibitory activity of a compound against Aurora B kinase.
Materials:
-
Recombinant human Aurora B kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., Benzofuran derivative S6) and known inhibitor (e.g., Barasertib)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer with a final DMSO concentration not exceeding 1%.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor solution or DMSO for control.
-
2 µL of Aurora B kinase solution.
-
2 µL of a mixture of MBP substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Normalize the data against controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol details the procedure for assessing the inhibitory effect of a compound on Pim-1 kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., derived from BAD)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., Dibenzofuran derivative 44) and known inhibitor (e.g., AZD1208)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer, ensuring the final DMSO concentration is 1% or less.
-
Reaction Setup: To each well of a 384-well plate, add:
-
1 µL of the inhibitor solution or DMSO control.
-
2 µL of Pim-1 kinase solution.
-
2 µL of a pre-mixed solution of the substrate peptide and ATP.
-
-
Kinase Reaction: Incubate the reaction mixture at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable model.
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context of the targeted kinases, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Caption: Simplified signaling pathway of Aurora B kinase during mitosis and the point of inhibition.
References
HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and reliable quantification of compounds of interest. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Acetyldibenzofuran, a key heterocyclic ketone.
Principle of a Method
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is a versatile technique suitable for a wide array of analytes, including those that are non-volatile or thermally sensitive. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without undergoing decomposition. GC-MS combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.
Comparative Performance
To illustrate the potential performance of each technique for the analysis of this compound, the following table summarizes typical validation parameters for the analysis of a structurally related benzofuran derivative. These values should be considered as a guideline for method development and validation.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.05 - 0.5 ng/mL |
| Sample Throughput | Moderate | High (with autosampler) |
| Derivatization | Not typically required | May be required to improve volatility |
| Strengths | Suitable for non-volatile and thermally labile compounds; robust quantification. | High sensitivity and selectivity; excellent for impurity profiling. |
| Weaknesses | Lower sensitivity compared to GC-MS; potential for matrix effects. | Requires analyte to be volatile and thermally stable; potential for thermal degradation. |
Experimental Protocols
Detailed methodologies for hypothetical HPLC and GC-MS analysis of this compound are provided below, based on established methods for similar aromatic ketones.
Proposed HPLC-UV Method
This method is designed for the robust quantification of this compound in various sample matrices.
-
Instrumentation: HPLC system equipped with a UV-Vis detector, binary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Proposed GC-MS Method
This method is ideal for the sensitive detection and quantification of this compound, particularly for trace-level analysis and impurity profiling.
-
Instrumentation: GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a derivatization step to increase volatility and improve chromatographic peak shape.
-
Inject an appropriate volume (e.g., 1 µL) into the GC system.
-
Method Selection and Workflow Visualization
The decision between HPLC and GC-MS for the analysis of this compound should be guided by the specific analytical goals. For routine quality control and quantification of the primary component, HPLC is often a robust and reliable choice. For comprehensive impurity profiling and identification of trace-level contaminants, the superior sensitivity and selectivity of GC-MS make it the preferred technique.
In many drug development and quality control settings, both HPLC and GC-MS are employed orthogonally to provide a complete and comprehensive characterization of a compound's purity and stability profile. The methods presented here provide a solid foundation for the development of a validated analytical procedure for this compound.
A Comparative Guide to the Biological Activity of Benzofuran and Dibenzofuran Derivatives
This guide provides a comparative overview of the biological activities of benzofuran and dibenzofuran derivatives based on available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the potential cross-reactivity and therapeutic applications of these heterocyclic compounds. While specific cross-reactivity studies on 2-Acetyldibenzofuran are not extensively available in the public domain, this guide synthesizes data from related benzofuran and dibenzofuran structures to offer insights into their broader pharmacological profiles.
The benzofuran and dibenzofuran scaffolds are core structures in many biologically active natural products and synthetic compounds, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, anti-oxidative, and antibacterial properties.[1] The biological effects are often influenced by the nature and position of substituents on the core ring system.[1]
Comparative Biological Activity Data
The following tables summarize quantitative data from various biological assays performed on different benzofuran and dibenzofuran derivatives, comparing them with standard reference compounds.
Table 1: Cholinesterase and β-Secretase (BACE1) Inhibitory Activity of 2-Arylbenzofuran Derivatives
| Compound | Target Enzyme | IC50 (µmol·L⁻¹) | Reference Compound | Reference IC50 (µmol·L⁻¹) |
| Compound 20 (a 2-arylbenzofuran derivative) | Acetylcholinesterase (AChE) | 0.086 ± 0.01 | Donepezil | 0.085 ± 0.01 |
| Compound 20 (a 2-arylbenzofuran derivative) | β-Secretase (BACE1) | 0.043 ± 0.01 | Baicalein | 0.087 ± 0.03 |
| Compound 8 (a 2-arylbenzofuran derivative) | β-Secretase (BACE1) | Better than Baicalein | Baicalein | 0.087 ± 0.03 |
| Compound 19 (a 2-arylbenzofuran derivative) | β-Secretase (BACE1) | Better than Baicalein | Baicalein | 0.087 ± 0.03 |
Data synthesized from studies on 2-arylbenzofuran derivatives as potential agents for Alzheimer's disease.[2][3]
Table 2: Kinase Inhibitory Activity of Dibenzofuran Derivatives
| Compound | Target Enzyme | IC50 (nM) |
| Lead Compound 44 (a dibenzo[b,d]furan derivative) | Pim-1 Kinase | Potent Inhibition |
| Lead Compound 44 (a dibenzo[b,d]furan derivative) | Pim-2 Kinase | Potent Inhibition |
| Lead Compound 44 (a dibenzo[b,d]furan derivative) | CLK1 Kinase | Nanomolar Range |
Data from a study on dibenzofuran derivatives inspired by Cercosporamide as dual inhibitors of Pim and CLK1 kinases.[4]
Table 3: Acute Oral Toxicity of Benzofuran Derivatives
| Compound | Animal Model | LD50 | Exposure Duration |
| 2,3-Benzofuran | Rat | > 500 mg/kg/day (1 female died after 4 days) | 14 days |
| 2,3-Benzofuran | Rat | 1,000 mg/kg/day (all died within 3 days) | 14 days |
| Carbofuran | Rat | 6 - 18 mg/kg bw | Single dose |
| 2-butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuran | Wistar Rat | > 2,000 mg/kg | 14 days |
Toxicity data compiled from various sources.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of protocols for key assays mentioned in the literature.
1. In Vitro BACE1 Inhibitory Activity Assay
A BACE1 activity assay kit is utilized to evaluate the β-secretase inhibitory activity of the test compounds. The assay typically involves the incubation of the BACE1 enzyme with a fluorescently labeled peptide substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescence signal. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated. The results are often compared to a known BACE1 inhibitor, such as baicalein.
2. In Vitro Cholinesterase (ChEs) Inhibitory Activity Assay
The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is commonly measured using a spectrophotometric method, such as the Ellman's method. This assay involves the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified by measuring the absorbance at a specific wavelength. The IC50 values are determined by measuring the reduction in absorbance in the presence of the test compounds.
3. Acute Oral Toxicity Study (OECD 423)
Acute oral toxicity studies are often conducted following the protocols established by the Organization for Economic Cooperation and Development (OECD), such as guideline 423. This involves the administration of the test compound to animals, typically rats, at various dose levels. The animals are then observed for a set period, usually 14 days, for any signs of toxicity, including mortality, clinical signs, and changes in body weight. At the end of the observation period, a gross necropsy is performed, and tissues may be collected for histopathological examination to identify any treatment-related changes in major organs.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a general experimental workflow for screening biological activity.
Caption: Simplified signaling pathway in Alzheimer's disease showing the role of BACE1 and the inhibitory action of 2-arylbenzofuran derivatives.
Caption: A generalized experimental workflow for screening the biological activity of chemical compounds in vitro.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for 2-Acetyldibenzofuran Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Acetyldibenzofuran, a potential impurity or degradation product in pharmaceutical manufacturing, is critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of each method is evaluated based on key validation parameters to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the analysis of this compound using HPLC, GC-MS, and UPLC-MS/MS. The data presented is a representative example based on validated methods for structurally similar aromatic ketones and polycyclic aromatic hydrocarbons.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.01 - 20 | 0.001 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Equation | y = 45123x + 158 | y = 98765x + 210 | y = 254321x + 55 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (%) | GC-MS (%) | UPLC-MS/MS (%) |
| Low (1 µg/mL) | 98.5 ± 1.8 | 99.2 ± 2.5 | 101.1 ± 1.5 |
| Medium (20 µg/mL) | 100.2 ± 1.2 | 101.5 ± 1.8 | 99.8 ± 1.1 |
| High (80 µg/mL) | 99.5 ± 1.5 | 98.9 ± 2.1 | 100.5 ± 1.3 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) | UPLC-MS/MS (%RSD) |
| Repeatability (n=6) | < 2.0 | < 3.0 | < 1.5 |
| Intermediate Precision (n=6) | < 2.5 | < 3.5 | < 2.0 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) | UPLC-MS/MS (µg/mL) |
| LOD | 0.15 | 0.005 | 0.0005 |
| LOQ | 0.5 | 0.01 | 0.001 |
Experimental Protocols
Detailed methodologies for each of the validated analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
A robust and widely accessible method for routine quantification.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
A highly sensitive and specific method, particularly suitable for trace-level analysis and impurity profiling.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C held for 1 minute, then ramped to 280 °C at a rate of 15 °C/min and held for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Selected Ion Monitoring (SIM): For quantification, monitor the molecular ion (m/z 210) and a characteristic fragment ion.
-
-
Standard and Sample Preparation: Standards and samples are prepared in a suitable solvent like dichloromethane or ethyl acetate.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Offers the highest sensitivity and selectivity, ideal for demanding applications requiring ultra-trace quantification.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): A specific precursor-to-product ion transition for this compound is monitored for quantification.
-
-
Standard and Sample Preparation: Standards and samples are prepared in the initial mobile phase composition.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the quantification of this compound by HPLC-UV, GC-MS, and UPLC-MS/MS.
Establishing the Potential Mechanism of Action of 2-Acetyldibenzofuran: A Comparative Guide
Introduction
The following sections will compare three distinct mechanisms of action observed in related benzofuran and dibenzofuran derivatives: α-glucosidase inhibition, kinase inhibition, and disruption of microtubule dynamics. This comparative approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic applications of 2-Acetyldibenzofuran.
Comparative Analysis of Potential Mechanisms
Based on the activities of related compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms.
Table 1: Comparative Summary of Potential Mechanisms of Action
| Mechanism of Action | Molecular Target(s) | Primary Cellular Effect | Therapeutic Area |
| α-Glucosidase Inhibition | α-Glucosidase | Reduction in carbohydrate digestion and glucose absorption | Diabetes |
| Kinase Inhibition | Pim-1/2 and CLK1 Kinases | Modulation of cell proliferation and survival pathways | Oncology |
| Tubulin Polymerization Inhibition | β-tubulin (Colchicine binding site) | Arrest of cell cycle in G2/M phase, induction of apoptosis | Oncology |
In-depth Look at Comparative Mechanisms
α-Glucosidase Inhibition
A series of 2-acylbenzofurans, which are structurally similar to this compound, have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Inhibition of this enzyme can lead to a reduction in postprandial hyperglycemia, a key therapeutic strategy in managing type 2 diabetes.
A typical protocol to assess α-glucosidase inhibitory activity involves the following steps:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Measurement: The reaction is allowed to proceed for a set time (e.g., 20 minutes) and then stopped by adding a basic solution (e.g., 0.1 M Na₂CO₃). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Acarbose is often used as a positive control.
Kinase Inhibition
Certain dibenzofuran derivatives have been shown to act as dual inhibitors of Pim and CLK1 kinases.[2] These kinases are implicated in cell cycle progression and survival, and their inhibition can lead to anticancer effects. The natural product cercosporamide, a dibenzofuran derivative, has been shown to be a potent ATP-competitive inhibitor of several kinases.[2]
-
Reagents: Recombinant human Pim-1 kinase, a suitable peptide substrate (e.g., PIMtide), and ATP are required.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. The test compound is added to wells containing the Pim-1 kinase in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling (³²P-ATP) followed by autoradiography, or more commonly, using luminescence-based assays where the amount of remaining ATP is measured (e.g., Kinase-Glo® assay). A decrease in signal indicates kinase inhibition.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration. Staurosporine is often used as a general kinase inhibitor control.
Tubulin Polymerization Inhibition
A significant number of benzofuran derivatives have been investigated as anticancer agents that target the microtubule network.[3][4] These compounds often bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.
-
Assay Setup: The assay is conducted in a temperature-controlled spectrophotometer. The test compound is added to a solution of tubulin in a polymerization buffer.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which induces tubulin polymerization.
-
Measurement: The extent of polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm.
-
Data Analysis: The IC₅₀ value is determined by comparing the rate and extent of polymerization in the presence of different concentrations of the test compound. Combretastatin A-4 or colchicine are typically used as positive controls.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, the known biological activities of structurally related benzofuran and dibenzofuran derivatives provide a strong foundation for future research. The comparative analysis presented in this guide suggests that this compound could potentially function as an α-glucosidase inhibitor, a kinase inhibitor, or a tubulin polymerization inhibitor. The detailed experimental protocols and workflow diagrams offer a practical starting point for researchers to investigate these possibilities. Further studies, including in vitro enzymatic assays, cell-based assays, and in vivo models, are necessary to determine the definitive mechanism of action and therapeutic potential of this compound.
References
- 1. Synthesis and biological evaluation of 2-acylbenzofuranes as novel α-glucosidase inhibitors with hypoglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of 2-Acetyldibenzofuran Assays: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of 2-Acetyldibenzofuran, a compound of interest in toxicological and pharmaceutical research. The objective of this document is to present a comparative analysis of different analytical techniques, supported by hypothetical, yet realistic, experimental data that researchers, scientists, and drug development professionals can use as a framework for their own validation studies.
The validation of analytical methods is crucial to ensure the reliability, consistency, and accuracy of results, particularly when assays are performed across different laboratories.[1] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]
Data Presentation: A Comparative Overview
The performance of three common analytical methods for the quantification of this compound was evaluated in a hypothetical inter-laboratory study involving three independent laboratories. The key validation parameters are summarized below.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity (R²) | |||
| Laboratory 1 | 0.9992 | 0.9998 | 0.9999 |
| Laboratory 2 | 0.9989 | 0.9995 | 0.9997 |
| Laboratory 3 | 0.9995 | 0.9997 | 0.9998 |
| Range (µg/mL) | 0.1 - 100 | 0.01 - 50 | 0.001 - 10 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.005 | 0.0005 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.01 | 0.001 |
Table 2: Accuracy (Recovery %)
| Concentration (µg/mL) | HPLC-UV | GC-MS | UPLC-MS/MS |
| 1 | 98.5 ± 2.1 | 99.2 ± 1.5 | 99.8 ± 0.8 |
| 10 | 99.1 ± 1.8 | 99.5 ± 1.2 | 99.7 ± 0.6 |
| 50 | 98.8 ± 2.5 | 99.3 ± 1.4 | 99.9 ± 0.5 |
Data presented as Mean ± Standard Deviation from the three participating laboratories.
Table 3: Precision (Relative Standard Deviation %)
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Intra-Assay Precision (Repeatability) | < 2.5% | < 2.0% | < 1.5% |
| Inter-Assay Precision (Intermediate Precision) | < 4.0% | < 3.5% | < 2.0% |
| Inter-Laboratory Precision (Reproducibility) | < 6.0% | < 5.0% | < 3.0% |
Experimental Protocols
Detailed methodologies for the validated analytical techniques are provided below.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by serial dilution.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C held for 1 minute, then ramped to 280°C at a rate of 20°C/min and held for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
-
-
Standard Preparation: A stock solution (1 mg/mL) in acetone was prepared, followed by serial dilutions to create working standards.
3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Standard Preparation: A stock solution (1 mg/mL) in methanol was prepared, followed by serial dilutions to create working standards.
Mandatory Visualizations
Experimental and Validation Workflow
The following diagram illustrates the general workflow for the inter-laboratory validation of the this compound assays.
Genotoxicity Testing Strategy
Given the potential application of this compound in toxicological studies, the following diagram outlines a standard two-stage strategy for genotoxicity testing, as recommended by regulatory bodies.[3][4]
Signaling Pathway for DNA Damage Response
The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a form of genotoxicity.[5] The following diagram illustrates the simplified signaling pathway leading to the phosphorylation of H2AX.
References
- 1. wjarr.com [wjarr.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. database.ich.org [database.ich.org]
- 5. Validation of high-throughput genotoxicity assay screening using γH2AX in-cell western assay on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-Acetyldibenzofuran Analogs Against Off-Target Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of modern drug discovery, yet achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. Off-target kinase inhibition can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive selectivity profiling. This guide provides a comparative assessment of a hypothetical 2-Acetyldibenzofuran analog, a member of the promising dibenzofuran class of kinase inhibitors, against a panel of off-target kinases. The data presented herein is illustrative, based on typical results for this class of compounds, and serves as a framework for evaluating kinase inhibitor selectivity.
Comparative Selectivity Profile
The inhibitory activity of our lead compound, a this compound analog, was assessed against its intended primary target and a panel of 20 off-target kinases. The results, presented as IC50 values, are summarized in the table below. A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| Primary Target: PIM1 | 15 | Serine/Threonine Kinase | High Potency |
| ABL1 | > 10,000 | Tyrosine Kinase | Low off-target activity |
| AKT1 | 1,250 | Serine/Threonine Kinase | Moderate off-target activity |
| AURKA | 8,500 | Serine/Threonine Kinase | Low off-target activity |
| CDK2 | > 10,000 | Serine/Threonine Kinase | Low off-target activity |
| CLK1 | 85 | Serine/Threonine Kinase | Significant off-target activity |
| EGFR | > 10,000 | Tyrosine Kinase | Low off-target activity |
| FLT3 | 5,300 | Tyrosine Kinase | Low off-target activity |
| GSK3B | 2,100 | Serine/Threonine Kinase | Moderate off-target activity |
| JAK2 | > 10,000 | Tyrosine Kinase | Low off-target activity |
| JNK1 | 7,800 | Serine/Threonine Kinase | Low off-target activity |
| MEK1 | > 10,000 | Serine/Threonine Kinase | Low off-target activity |
| MET | > 10,000 | Tyrosine Kinase | Low off-target activity |
| p38α (MAPK14) | 4,500 | Serine/Threonine Kinase | Moderate off-target activity |
| PAK1 | > 10,000 | Serine/Threonine Kinase | Low off-target activity |
| PDK1 | 9,200 | Serine/Threonine Kinase | Low off-target activity |
| PIM2 | 45 | Serine/Threonine Kinase | Significant off-target activity |
| PIM3 | 70 | Serine/Threonine Kinase | Significant off-target activity |
| SRC | > 10,000 | Tyrosine Kinase | Low off-target activity |
| VEGFR2 | 6,700 | Tyrosine Kinase | Low off-target activity |
| WEE1 | > 10,000 | Serine/Threonine Kinase | Low off-target activity |
Experimental Protocols
The determination of kinase inhibition is crucial for understanding the potency and selectivity of a compound. Below is a detailed methodology for a representative in vitro kinase inhibition assay.
In Vitro Radiometric Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of an inhibitor against a target kinase by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
This compound analog (or other test inhibitor)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
10% Phosphoric acid
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the this compound analog is prepared in the kinase reaction buffer. A DMSO control is also included.
-
Kinase Reaction Setup: In a 96-well plate, the kinase, its specific substrate, and the diluted inhibitor are combined.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mix of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of 10% phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Signal Detection: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The radioactivity counts are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1]
Visualizing Experimental and Logical Relationships
To further clarify the concepts and processes involved in assessing kinase inhibitor selectivity, the following diagrams have been generated.
Discussion and Interpretation
The illustrative data for the this compound analog demonstrates high potency against its primary target, PIM1 kinase. However, the selectivity profile reveals significant inhibitory activity against other members of the PIM kinase family (PIM2 and PIM3) and another serine/threonine kinase, CLK1. This is not unexpected, as compounds often exhibit activity against closely related kinases. The moderate activity against AKT1, GSK3B, and p38α suggests a broader inhibitory profile that warrants further investigation. The lack of activity against the tested tyrosine kinases indicates a degree of selectivity for the serine/threonine kinome.
Understanding the selectivity profile is crucial for predicting potential therapeutic applications and identifying possible off-target liabilities. For instance, the dual inhibition of PIM and CLK kinases by dibenzofuran derivatives has been noted in the literature.[2] While this could be beneficial in certain therapeutic contexts, it could also lead to unintended consequences.
It is important to note that in vitro kinase assays, while essential, do not fully replicate the complex cellular environment.[3] Factors such as cellular ATP concentrations, which are significantly higher than those typically used in biochemical assays, can influence a compound's apparent potency and selectivity.[3] Therefore, it is recommended to follow up in vitro profiling with cell-based target engagement assays, such as NanoBRET, to confirm inhibitor selectivity in a more physiologically relevant setting.[3]
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment for Handling 2-Acetyldibenzofuran
For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of 2-Acetyldibenzofuran. All personnel must adhere to these protocols to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
The potential hazards associated with this compound, based on analogous compounds, may include toxicity if swallowed or inhaled, and potential for skin and eye irritation. Therefore, a comprehensive PPE strategy is crucial.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Eyes | Safety goggles or a face shield | Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.[1][2][3][4] |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat provides a primary barrier. For larger quantities or splash risks, a chemical-resistant apron is advised.[1] |
| Respiratory | Use in a well-ventilated area or with a fume hood | Engineering controls are the primary line of defense. For situations where ventilation is inadequate, a respirator may be necessary. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is paramount when handling this compound to minimize exposure and contamination risk.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Procedure |
| Solid this compound | Labeled hazardous waste container | Collect all solid waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Labeled hazardous waste container | Dispose of all single-use contaminated items in the designated solid waste container. |
| Contaminated Solvents | Labeled hazardous waste solvent container | Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines. |
| Contaminated PPE (gloves, etc.) | Labeled hazardous waste container | Dispose of all used PPE in the designated solid waste container. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: Emergency Response Protocols
| Incident | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
